Acumapimod
Description
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Properties
Molecular Formula |
C36H53N7O11 |
|---|---|
Molecular Weight |
759.8 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(E,4S)-7-amino-1-ethoxy-1,7-dioxohept-2-en-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H53N7O11/c1-5-54-32(49)18-12-24(11-15-29(37)45)40-35(52)27(19-21(2)3)42-34(51)26(13-16-30(38)46)41-36(53)28(20-23-9-7-6-8-10-23)43-33(50)25(39-22(4)44)14-17-31(47)48/h6-10,12,18,21,24-28H,5,11,13-17,19-20H2,1-4H3,(H2,37,45)(H2,38,46)(H,39,44)(H,40,52)(H,41,53)(H,42,51)(H,43,50)(H,47,48)/b18-12+/t24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
DHMHICJBXMUVKI-QLDBXSEYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Acumapimod's Mechanism of Action in COPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key signaling pathway implicated in the chronic inflammation underlying COPD is the p38 mitogen-activated protein kinase (MAPK) pathway. Acumapimod (formerly BCT197) is an orally active, potent, and selective inhibitor of p38 MAPK that has been investigated as a therapeutic agent for acute exacerbations of COPD (AECOPD). This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of COPD, supported by preclinical and clinical data. The guide details the underlying p38 MAPK signaling pathway, summarizes quantitative clinical trial results, outlines relevant experimental methodologies, and provides visualizations of key pathways and workflows.
The Role of p38 MAPK Signaling in COPD Pathogenesis
The p38 MAPK signaling cascade is a critical intracellular pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors such as cigarette smoke.[1] In patients with COPD, there is an observed upregulation of activated (phosphorylated) p38 MAPK in key inflammatory cells like alveolar macrophages and CD8+ T cells, as well as in structural cells of the small airways.[1]
Activation of the p38 MAPK pathway in the lungs of COPD patients leads to:
-
Increased production of pro-inflammatory cytokines and chemokines: p38 MAPK activation drives the synthesis of key inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-8.[1][2] These cytokines orchestrate the recruitment and activation of inflammatory cells, perpetuating the inflammatory response.
-
Post-transcriptional regulation: p38 MAPK can stabilize the mRNA of pro-inflammatory cytokines, leading to their enhanced translation and sustained production.
-
Cellular responses: The pathway is also involved in cellular processes such as apoptosis and cellular stress responses, which contribute to the tissue damage and remodeling seen in COPD.[3]
Given its central role in the inflammatory cascade of COPD, the p38 MAPK pathway represents a key therapeutic target. Inhibition of this pathway offers a novel approach to mitigate the underlying inflammation that drives the disease and its acute exacerbations.
This compound: A Selective p38 MAPK Inhibitor
This compound is a small molecule inhibitor that selectively targets the alpha and beta isoforms of p38 MAPK. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby attenuating the inflammatory signaling cascade. The primary mechanism of action of this compound in COPD is the suppression of the production of pro-inflammatory cytokines and mediators driven by the p38 MAPK pathway.
Preclinical Evidence
Preclinical studies have demonstrated the anti-inflammatory potential of this compound in models relevant to COPD. While detailed quantitative data from these preclinical studies are not extensively published, a key study in a corticosteroid-resistant rat model provides significant insights. This model utilizes exposure to a combination of tobacco smoke and lipopolysaccharide (LPS) to mimic a bacterial-induced exacerbation in a smoker with COPD, a scenario often associated with corticosteroid insensitivity. In this model, this compound demonstrated significant anti-inflammatory effects, suggesting its potential utility in treating AECOPD, particularly in patients who may not respond adequately to corticosteroids.
Clinical Efficacy and Biomarker Modulation in AECOPD
This compound has been evaluated in Phase II clinical trials for the treatment of acute exacerbations of COPD. Two key studies, NCT01332097 and the AETHER study (NCT02700919), have provided valuable data on its efficacy and safety.
Quantitative Data from Phase II Clinical Trials
The following tables summarize the key findings from these clinical trials, focusing on lung function and systemic inflammatory biomarkers.
Table 1: Efficacy of this compound in AECOPD (NCT01332097)
| Treatment Group | N (total) | Primary Endpoint (Change in FEV1 at Day 10) | Change in FEV1 at Day 8 vs. Placebo (p-value) | Mean Change in FEV1 AUC (Day 0-14) vs. Placebo (p-value) | Mean Change in FEV1 AUC (Day 0-14) vs. Prednisone (p-value) |
| This compound 75 mg (repeat dose) | 183 | Not met (p=0.082) | 152 mL (p=0.022) | Significantly higher (p=0.02) | Significantly higher (p=0.01) |
| Placebo |
FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve. The repeat dose was administered on Day 1 and Day 6.
Table 2: Efficacy and Biomarker Response with this compound in AECOPD (AETHER Study - NCT02700919)
| Endpoint | This compound High Dose (75mg/40mg/40mg) | This compound Low Dose (40mg/20mg/20mg) | Placebo |
| Change in FEV1 from baseline at Day 7 | Significant improvement (p=0.012) | Significant improvement (p≤0.001) | No significant change (p=0.102) |
| Reduction in re-hospitalizations for COPD (Days 90-150) | >50% reduction (p≤0.027 to 0.05) | Not reported | - |
| Change from baseline in hsCRP (mg/L) at Day 7 (mean [SD]) | -16.70 (41.22) | -10.42 (40.75) | -5.34 (22.22) |
| Change from baseline in Fibrinogen (g/L) at Day 7 (mean [SD]) | -1.49 (1.09) | -1.22 (0.93) | -0.65 (1.05) |
Dosing for the AETHER study was administered on days 1, 3, and 5.
These clinical data indicate that this compound can improve lung function during an acute exacerbation of COPD and significantly reduces systemic inflammatory markers. The reduction in re-hospitalizations with the high-dose regimen is a particularly noteworthy finding, suggesting a potential disease-modifying effect beyond the acute treatment period.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the general protocols for key experiments used in the evaluation of this compound.
In Vitro p38 MAPK Kinase Assay (General Protocol)
This assay is used to determine the direct inhibitory activity of this compound on the p38 MAPK enzyme.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against p38 MAPK.
-
Principle: The assay measures the phosphorylation of a specific substrate by recombinant p38 MAPK in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human p38 MAPKα (activated)
-
Specific peptide substrate (e.g., ATF2)
-
This compound
-
ATP
-
Kinase assay buffer
-
Microplate
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate well, combine the recombinant p38 MAPK enzyme, the peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells and pre-incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity detection (if using [γ-³²P]ATP) or specific antibodies that recognize the phosphorylated substrate in an ELISA-based format.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Cytokine Inhibition Assay (General Protocol)
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
-
Objective: To measure the IC50 of this compound for the inhibition of cytokine production in stimulated immune cells.
-
Principle: Immune cells are stimulated with an inflammatory agent to induce cytokine production, and the inhibitory effect of this compound on this process is quantified.
-
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or a macrophage-like cell line)
-
Inflammatory stimulus (e.g., Lipopolysaccharide [LPS])
-
This compound
-
Cell culture medium and reagents
-
Multi-well cell culture plates
-
Cytokine detection kit (e.g., ELISA)
-
-
Procedure:
-
Cell Plating: Seed the immune cells into a multi-well plate at a predetermined density.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production.
-
Incubation: Incubate the cells for a further period (e.g., 4-24 hours) to allow for cytokine synthesis and release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a validated method like ELISA.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 value.
-
Clinical Trial Protocol Synopsis (AETHER Study - NCT02700919)
-
Objective: To evaluate the efficacy and safety of two dose regimens of this compound in addition to standard of care for the treatment of severe AECOPD requiring hospitalization.
-
Study Design: A Phase II, randomized, multinational, double-blind, placebo-controlled study.
-
Patient Population: 282 patients hospitalized for severe AECOPD.
-
Treatment Arms:
-
This compound high dose (75mg on day 1, 40mg on days 3 and 5)
-
This compound low dose (40mg on day 1, 20mg on days 3 and 5)
-
Placebo
-
All patients received standard of care, including systemic corticosteroids and antibiotics.
-
-
Primary Outcome: Change from baseline in FEV1 to Day 7.
-
Secondary Outcomes: Included assessment of treatment failures, recurrent exacerbations, and safety up to week 26.
-
Biomarker Analysis: Systemic levels of hsCRP and fibrinogen were measured at baseline and during the study.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: p38 MAPK signaling pathway in COPD and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro p38 MAPK kinase inhibition assay.
Caption: A generalized workflow for a Phase II clinical trial of this compound in AECOPD.
Conclusion
This compound, as a potent and selective p38 MAPK inhibitor, demonstrates a clear mechanism of action that is highly relevant to the inflammatory pathology of COPD. By targeting a key node in the inflammatory signaling cascade, this compound has been shown in clinical trials to not only improve lung function during acute exacerbations but also to reduce systemic inflammatory markers and the rate of subsequent re-hospitalizations. The data presented in this technical guide support the continued investigation of p38 MAPK inhibition as a promising therapeutic strategy for the management of COPD. Further research will be crucial to fully elucidate the long-term benefits and optimal use of this compound in this patient population.
References
Acumapimod and the p38 MAPK Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Its persistent activation is a key driver in the pathogenesis of chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD).[4][5] In patients with COPD, there is an upregulation of activated p38 MAPK in key inflammatory cells like alveolar macrophages.[4] Acumapimod (formerly BCT197) is an orally active, potent, and selective small-molecule inhibitor of the p38 MAPK pathway, which has been investigated for the treatment of acute exacerbations of COPD (AECOPD).[4][6][7] This technical guide provides an in-depth overview of the p38 MAPK signaling cascade, the mechanism of action of this compound, and relevant experimental data and protocols.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that plays a central role in inflammation.[2][8] The pathway is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), endotoxins (e.g., lipopolysaccharide or LPS), and environmental stressors like osmotic shock and UV radiation.[1][3][9]
The core components of the pathway are:
-
MAPKK Kinases (MAPKKKs): These kinases, including ASK1 and TAK1, are activated by upstream signals.[2]
-
MAPK Kinases (MAPKKs): MAPKKKs phosphorylate and activate MAPKKs. The primary MAPKKs for the p38 pathway are MKK3 and MKK6.[1][3]
-
p38 MAPK: MKK3 and MKK6 then phosphorylate and activate the p38 MAPK isoforms (α, β, γ, δ) at specific threonine and tyrosine residues (Thr180 and Tyr182).[3]
Once activated, p38 MAPK translocates to the nucleus and phosphorylates downstream targets, including transcription factors (e.g., ATF2, MEF2) and other protein kinases (e.g., MAPKAPK-2).[2][3] This leads to the increased production of pro-inflammatory cytokines such as TNF-α and IL-6, driving the inflammatory response.[1]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Acumapimod for inflammatory response suppression
An In-depth Technical Guide on Acumapimod for Inflammatory Response Suppression
Executive Summary
This compound (formerly BCT197) is an orally active, potent, and highly selective small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] The p38 MAPK signaling pathway is a central regulator of the inflammatory cascade, and its hyperactivation is a key pathological feature in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3][4][5] this compound has demonstrated a significant ability to suppress inflammatory responses in both preclinical models and human clinical trials by inhibiting the production of pro-inflammatory cytokines.[1][4] Phase II clinical trials in patients with acute exacerbations of COPD (AECOPD) have shown that short-term, intermittent dosing with this compound can lead to clinically relevant improvements in lung function and a reduction in re-hospitalizations.[4][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: The Role of p38 MAPK in Inflammation
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in the cellular response to external stresses, including inflammatory cytokines, endotoxins, and oxidative stress.[1] There are four known isoforms: p38α, p38β, p38γ, and p38δ.[8][9] The p38α isoform is the most studied and is centrally involved in regulating the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[9]
In chronic inflammatory conditions such as COPD, the p38 MAPK pathway is often dysregulated and hyperactivated.[1][3] This persistent activation in lung cells, including alveolar macrophages and epithelial cells, leads to a cascade of downstream signaling events that promote inflammatory gene transcription, stabilize mRNAs, and increase the translation of inflammatory proteins.[4] This contributes to the characteristic persistent inflammation of the disease.[1] Therefore, inhibiting the p38 MAPK pathway presents a compelling therapeutic strategy for attenuating excessive inflammation.[4]
This compound: A Selective p38 MAPK Inhibitor
This compound is an orally bioavailable small molecule developed for the treatment of inflammatory conditions, particularly AECOPD.[1][10] It is a potent and highly selective inhibitor of the p38 MAPK α and β isoforms.[1][4] Preclinical and clinical studies have consistently shown its ability to suppress inflammatory responses by blocking the p38 MAPK signaling pathway and reducing the production of key inflammatory mediators.[1][11] Its relatively long half-life of approximately 30-34 hours supports intermittent dosing regimens.[12]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK. Upon activation by upstream kinases in response to inflammatory stimuli, p38 MAPK phosphorylates a range of downstream targets, including other kinases and transcription factors. This leads to the increased production of pro-inflammatory cytokines.[13] By binding to p38 MAPK, this compound blocks this phosphorylation cascade, thereby suppressing the inflammatory response.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Acumapimod (BCT197): A Technical Guide to Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT197) is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key regulator of the inflammatory response.[1][2] It has been investigated primarily for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[3] This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: p38 MAPK Inhibition
This compound is a potent and selective inhibitor of the alpha and beta isoforms of p38 MAPK.[3][4] The p38 MAPK signaling pathway is a critical cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] In inflammatory conditions like COPD, this pathway is often hyperactivated.[3] By inhibiting p38 MAPK, this compound blocks the downstream signaling that drives the inflammatory response.[3]
Data Presentation
In Vitro Activity of this compound
| Assay | Target/Stimulus | System | Endpoint | IC50 | Reference |
| Kinase Assay | p38α MAPK | Recombinant Enzyme | Substrate Phosphorylation | < 1 μM | [1] |
| Cytokine Inhibition | LPS-induced TNFα secretion | Ex vivo | TNFα release | 115 nM (44 ng/mL) | [5] |
| Cytokine Inhibition | LPS-stimulated TNFα release | Human Whole Blood | TNFα release | 24 nM | [5] |
In Vivo Efficacy of this compound in a Corticosteroid-Resistant Rat Model
| Species | Model | Treatment | Dose (mg/kg) | Endpoint | Result | Reference |
| Rat (Sprague-Dawley) | Tobacco Smoke and LPS-induced lung inflammation | This compound (oral, daily) | 3 | Neutrophil count in BAL fluid | Significant reduction | [6] |
| Rat (Sprague-Dawley) | Tobacco Smoke and LPS-induced lung inflammation | This compound (oral, daily) | 0.3 | Airway epithelium mucus hyperplasia | ED50 | [6] |
| Rat (Sprague-Dawley) | Tobacco Smoke and LPS-induced lung inflammation | This compound (oral, daily) | 3 | Airway epithelium mucus hyperplasia | ~75% inhibition | [6] |
Experimental Protocols
In Vitro p38 MAPK Kinase Assay (General Protocol)
This assay determines the direct inhibitory activity of this compound on the p38 MAPK enzyme.
-
Reagent Preparation : Recombinant human p38α enzyme is diluted in a kinase assay buffer. A specific peptide substrate (e.g., ATF2) and ATP are also prepared in the same buffer. This compound is serially diluted in DMSO.[7]
-
Reaction Setup : The p38α enzyme, substrate, and varying concentrations of this compound are combined in a microplate well and pre-incubated at room temperature.[7]
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.[7]
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[7]
-
Detection : The amount of phosphorylated substrate is quantified. This is typically done using a specific antibody that recognizes the phosphorylated form of the substrate in a colorimetric or chemiluminescent assay.[4]
-
Data Analysis : The concentration of this compound that results in a 50% reduction in substrate phosphorylation is calculated as the IC50 value.[4]
Cell-Based Cytokine Inhibition Assay (General Protocol)
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
-
Cell Culture and Plating : Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) are cultured under standard conditions and seeded into multi-well plates at a specific density.[7][8]
-
Inhibitor Treatment : The cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).[7]
-
Stimulation : To induce cytokine production, cells are stimulated with lipopolysaccharide (LPS).[7][8]
-
Incubation : The cells are incubated for a further period (e.g., 4-6 hours) to allow for cytokine production and release into the culture medium.[7]
-
Supernatant Collection : The cell culture plate is centrifuged, and the supernatant containing the secreted cytokines is carefully collected.[8]
-
Cytokine Quantification : The concentration of the cytokine of interest (e.g., TNF-α) in the supernatant is measured using a validated method such as an enzyme-linked immunosorbent assay (ELISA).[8]
-
Data Analysis : The percentage of cytokine inhibition at each this compound concentration is calculated relative to the vehicle-treated, stimulated control. An IC50 value can then be determined.[8]
Corticosteroid-Resistant Rat Model of Lung Inflammation
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a setting that mimics key aspects of corticosteroid-resistant inflammation in COPD.[6]
-
Animals : Male Sprague-Dawley rats are used for the study.[6]
-
Induction of Inflammation :
-
For two consecutive days, rats are exposed to tobacco smoke (e.g., 750 µg/L total suspended particulate matter) for 30 minutes, twice daily.[6]
-
On the third day, the animals are exposed to aerosolized LPS (e.g., from E. coli at 0.3 mg/mL) for 30 minutes.[6]
-
Five hours after LPS exposure, the rats receive a final 30-minute exposure to tobacco smoke.[6]
-
-
Treatment : this compound (e.g., 0.3, 1.0, or 3.0 mg/kg) or a vehicle control is administered orally once daily, one hour prior to the morning exposure on each of the three days.[6]
-
Assessment :
Mandatory Visualization
References
Acumapimod: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acumapimod (formerly BCT-197) is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a central enzyme in the inflammatory cascade.[1][2] Developed primarily for inflammatory conditions, its most significant clinical investigation has been for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[2][3] this compound selectively targets the α and β isoforms of p38 MAPK, thereby downregulating the production of pro-inflammatory cytokines.[1] This technical guide provides a comprehensive analysis of the available pharmacokinetic and pharmacodynamic data for this compound, details key experimental protocols, and visualizes its mechanism of action within the relevant signaling pathway.
Pharmacokinetics
This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a substrate for P-glycoprotein (P-gp). While specific quantitative pharmacokinetic parameters from preclinical models are not widely available in the public domain, clinical studies have provided insights into its behavior in humans. Physiologically-based pharmacokinetic (PBPK) modeling has been utilized to predict potential drug-drug interactions.
Drug-Drug Interaction Studies
Clinical trials were conducted to assess the impact of CYP3A4 inhibitors on this compound's systemic exposure. These studies, MBCT102 and MBCT103, demonstrated that co-administration with a weak (azithromycin) or a strong (itraconazole) CYP3A4 inhibitor did not have a clinically significant effect on the pharmacokinetics of this compound. These findings were consistent with the predictions from PBPK modeling.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its inhibition of the p38 MAPK signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
In Vitro Activity
The following table summarizes the in vitro activity of this compound.
| Target | IC₅₀ | Reference |
| p38α MAPK | < 1 µM |
Preclinical In Vivo Activity
A key preclinical study in a corticosteroid-resistant rat model of lung inflammation established the anti-inflammatory potential of this compound.
| Parameter | Details |
| Species | Male Sprague-Dawley Rats |
| Model | Corticosteroid-resistant airway inflammation induced by tobacco smoke and lipopolysaccharide (LPS) |
| Route of Administration | Oral |
| Dose Levels | 0.3, 1.0, and 3.0 mg/kg |
| Dosing Frequency | Daily |
Clinical Efficacy in AECOPD
Phase II clinical trials have evaluated the efficacy of this compound in patients with AECOPD. The AETHER study (NCT02700919) provided notable results. Treatment with this compound resulted in a dose-dependent reduction in the systemic inflammatory biomarkers high-sensitivity C-reactive protein (hsCRP) and fibrinogen.
| Treatment Arm | Change in FEV₁ at Day 8 | Reduction in Re-hospitalizations (Days 90-150) |
| High Dose this compound (75 mg day 1, 40 mg days 3 & 5) | Statistically significant improvement vs. placebo | >50% reduction |
| Low Dose this compound (40 mg day 1, 20 mg days 3 & 5) | Not specified | Not specified |
| Placebo | Baseline | Baseline |
Another Phase II study (NCT01332097) in patients with moderate to severe AECOPD showed that repeated single doses of 75 mg of this compound on days 1 and 6 led to a clinically relevant improvement in FEV₁ over placebo at day 8.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of the cellular response to stress and inflammation.
Caption: p38 MAPK signaling pathway and this compound's point of inhibition.
Experimental Protocols
Corticosteroid-Resistant Rat Model of Lung Inflammation
This preclinical model was designed to mimic the inflammatory conditions of a bacterial-induced exacerbation in a smoker with COPD.
-
Objective: To evaluate the anti-inflammatory potential of this compound in a corticosteroid-resistant setting.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Animals were exposed to a combination of tobacco smoke and lipopolysaccharide (LPS).
-
Treatment: this compound was administered orally at doses of 0.3, 1.0, and 3.0 mg/kg daily.
-
Endpoints: Assessment of inflammatory markers in bronchoalveolar lavage fluid and lung tissue.
Caption: Workflow for the corticosteroid-resistant rat model.
In Vivo Endotoxin (B1171834) Challenge in Healthy Volunteers
This study aimed to assess the pharmacodynamic effects of this compound in a controlled setting of induced systemic inflammation.
-
Objective: To measure the in vivo efficacy of this compound in suppressing inflammatory responses.
-
Subjects: Healthy volunteers.
-
Challenge: Inhalation of a low dose of endotoxin (LPS) to induce a transient systemic inflammatory response.
-
Treatment: Administration of this compound prior to the endotoxin challenge.
-
Endpoints: Measurement of circulating inflammatory biomarkers, such as TNF-α, at various time points post-challenge.
References
Acumapimod Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for Acumapimod (formerly BCT197), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been primarily investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This document details the mechanism of action, quantitative data from preclinical and clinical studies, comprehensive experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Acute exacerbations of COPD are significant events that drive disease progression and increase morbidity and mortality. The p38 MAPK signaling pathway is a critical regulator of the inflammatory response and is hyperactivated in the lungs of COPD patients.[1][2] this compound is an orally active, small-molecule inhibitor of p38 MAPK, developed to mitigate the excessive inflammation associated with AECOPD.[3]
Mechanism of Action: Targeting the p38 MAPK Pathway
This compound is a selective inhibitor of the α and β isoforms of p38 MAPK.[3] The p38 MAPK cascade is a key signaling pathway that responds to inflammatory cytokines and cellular stress. Activation of this pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the pathology of COPD. By competitively binding to the ATP-binding pocket of p38 MAPK, this compound blocks the phosphorylation of downstream targets, thereby suppressing the inflammatory cascade.[3]
p38 MAPK Signaling Pathway in COPD
Caption: p38 MAPK signaling cascade and this compound's point of intervention.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 | Assay Type | Notes |
| p38 MAPKα | < 1 µM | Biochemical Kinase Assay | High potency demonstrated. |
| p38 MAPKβ | Data not publicly available | - | This compound is described as a selective inhibitor of p38α and p38β isoforms. |
| p38 MAPKγ | Data not publicly available | - | - |
| p38 MAPKδ | Data not publicly available | - | - |
Clinical Efficacy of this compound in AECOPD
AETHER Study (NCT02700919)
| Treatment Group | N | Change in FEV1 at Day 7 vs. Baseline (p-value) | Reduction in Re-hospitalizations (Days 90-150) |
| This compound High Dose | 282 (total) | Significant Improvement (p=0.012) | >50% (p≤0.027 to 0.05) |
| This compound Low Dose | Significant Improvement (p≤0.001) | Not significant | |
| Placebo | No significant change (p=0.102) | - |
Phase II Study (NCT01332097)
| Treatment Group | N | Change in FEV1 at Day 8 vs. Placebo (p-value) | Mean Change in FEV1 AUC (Day 0-14) vs. Placebo (p-value) |
| This compound 75 mg (repeat dose) | 183 (total) | 152 mL (p=0.022) | Significantly higher (p=0.02) |
| Placebo | - | - |
Experimental Protocols
In Vitro p38 MAPKα Kinase Inhibition Assay (Immunoprecipitation-based)
This protocol describes a non-radioactive method to determine the in vitro potency (IC50) of this compound against p38 MAPKα.
Materials:
-
Cell lysate containing p38α MAPK
-
Anti-p38α MAPK antibody
-
Protein A/G agarose (B213101) beads
-
This compound
-
Recombinant ATF2 (substrate)
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-ATF2 antibody
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysate with anti-p38α MAPK antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for 10-15 minutes at room temperature.
-
Add ATF-2 substrate and ATP to initiate the kinase reaction.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF2 antibody to detect substrate phosphorylation.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Caption: Workflow for an in vitro p38 MAPK kinase inhibition assay.
LPS-Induced Cytokine Release Assay in Human Whole Blood
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a physiologically relevant matrix.
Materials:
-
Fresh human whole blood (with heparin anticoagulant)
-
This compound
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
ELISA kits for TNF-α, IL-6, etc.
Procedure:
-
Blood Preparation:
-
Dilute fresh human whole blood 1:1 with RPMI 1640 medium.
-
-
Treatment:
-
Add diluted blood to a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce cytokine release (include an unstimulated control).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α) in the supernatant using ELISA kits.
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control to determine the IC50 value.
-
Clinical Trial Workflow: AECOPD Studies (NCT01332097 & NCT02700919)
The Phase II clinical trials for this compound in patients with AECOPD followed a randomized, double-blind, placebo-controlled design.
References
In Vitro Characterization of Acumapimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT-197) is a potent, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the cellular signaling cascade of inflammation.[1][2] Developed for the treatment of inflammatory conditions, particularly acute exacerbations of chronic obstructive pulmonary disease (AECOPD), this compound has demonstrated a significant ability to suppress inflammatory responses in preclinical models.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, target engagement, and its effects on cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.
Mechanism of Action
This compound is a selective inhibitor of the α and β isoforms of p38 MAPK.[2][4] By binding to the ATP-binding pocket of the p38 MAPK enzyme, this compound competitively inhibits its kinase activity. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6]
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and provide a comparison with other known p38 MAPK inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Assay Type |
| p38α MAPK | IC50 | < 1 µM | Biochemical Kinase Assay |
Data indicates high potency for the α isoform.[5] A comprehensive, publicly available kinase selectivity panel for this compound is not widely available; however, it is described as a "selective" inhibitor, suggesting broader kinase screening has been conducted internally during its development.[7]
Table 2: Comparative In Vitro Inhibitory Activity of p38 MAPK Inhibitors
| Inhibitor | p38α (IC50) | p38β (IC50) | p38γ (IC50) | p38δ (IC50) |
| This compound (BCT-197) | < 1 µM | Data not available | Data not available | Data not available |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM |
| SB203580 | 50 nM | 500 nM | Data not available | Data not available |
This table provides a comparative view of the potency of different p38 MAPK inhibitors against the four p38 isoforms. The lack of publicly available data for this compound against β, γ, and δ isoforms is a current limitation in the literature.[6][7]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the characterization of this compound and similar p38 MAPK inhibitors.
In Vitro p38 MAPKα Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α MAPK.
Materials and Reagents:
-
Recombinant human p38α MAPK (activated)
-
ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound
-
96-well or 384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for IC50 determination is 10 mM down to sub-nanomolar concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer and recombinant p38α MAPK. Add the kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Prepare a solution of ATF-2 substrate and ATP in kinase assay buffer. Add this solution to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α MAPK.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][8]
Western Blot Analysis of p38 MAPK Phosphorylation
This cellular assay determines the ability of this compound to inhibit the phosphorylation of p38 MAPK in response to a stimulus.
Materials and Reagents:
-
Cell line (e.g., HeLa, A549, or THP-1)
-
Cell culture medium and serum
-
Stimulus (e.g., Anisomycin, Lipopolysaccharide (LPS), TNF-α)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 MAPK phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.[8][9]
Cytokine Release Assay in Human Whole Blood
This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a physiologically relevant matrix.
Materials and Reagents:
-
Fresh human whole blood from healthy donors (anticoagulant: sodium heparin)
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA or multiplex immunoassay kits for TNF-α, IL-6, etc.
Procedure:
-
Blood Collection and Dispensing: Collect fresh human whole blood. Within 2 hours, gently mix and dispense aliquots (e.g., 250 µL) into microfuge tubes or wells of a 24-well plate.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in RPMI 1640. Add the diluted this compound to the blood aliquots and pre-incubate for 1 hour at 37°C.
-
Stimulation: Prepare a stock solution of LPS (e.g., 10 ng/mL final concentration) and add it to the appropriate wells to induce cytokine release. Include vehicle and unstimulated controls.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: Centrifuge the tubes or plate to pellet the blood cells. Carefully collect the plasma supernatant.
-
Cytokine Analysis: Store the supernatants at -80°C until analysis. Quantify the concentration of cytokines using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from a dose-response curve.[10][11]
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. p38 MAPK Polyclonal Antibody - Elabscience® [elabscience.com]
- 11. academic.oup.com [academic.oup.com]
Acumapimod's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acumapimod (formerly BCT-197) is a potent and selective, orally active small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, and its activation leads to the production of numerous pro-inflammatory cytokines.[1] By targeting p38 MAPK, this compound effectively attenuates the downstream signaling events that result in the synthesis and release of key inflammatory mediators, positioning it as a promising therapeutic agent for a variety of inflammatory conditions, most notably acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cytokine production, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial intracellular pathway that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses, and pathogens.[1][2] In inflammatory diseases like COPD, this pathway is often hyperactivated.[2] this compound selectively inhibits the p38 MAPK enzyme, thereby blocking the phosphorylation of downstream targets. This interruption of the signaling cascade leads to a reduction in the transcription and translation of pro-inflammatory cytokine genes.[4]
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.
Caption: The p38 MAPK signaling pathway and this compound's point of inhibition.
Quantitative Data on this compound's Effects
While direct quantitative data from in vitro cytokine release assays with this compound are not extensively published in the public domain, the available information on its biological activity and clinical effects provides valuable insights.[4]
In Vitro Activity
The primary in vitro measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its molecular target, p38α MAPK.
| Target | IC50 |
| p38α MAPK | < 1 µM[2] |
Expected Effects on Cytokine Production
Based on its mechanism of action as a p38 MAPK inhibitor, this compound is expected to reduce the production of several key pro-inflammatory cytokines.
| Cytokine | Expected Effect | Rationale |
| TNF-α | ↓ | Production is heavily dependent on the p38 MAPK pathway.[4] |
| IL-6 | ↓ | p38 MAPK is involved in the regulation of IL-6 expression.[4] |
| IL-1β | ↓ | The p38 MAPK pathway contributes to the processing and release of IL-1β.[4] |
| IFN-γ | ↓ | p38 MAPK can influence T-cell activation and IFN-γ production.[4] |
| IL-10 | ↔ or ↑ | p38 MAPK inhibition can sometimes lead to an increase in the anti-inflammatory cytokine IL-10, though this effect can be cell-type specific.[4] |
Clinical Data on Inflammatory Biomarkers
In a Phase II clinical trial (AETHER study, NCT02700919) in patients with AECOPD, this compound treatment resulted in a dose-dependent reduction in systemic inflammatory biomarkers.[2]
| Biomarker | High Dose this compound (Change from baseline) | Low Dose this compound (Change from baseline) | Placebo (Change from baseline) |
| hsCRP (mg/L) | -16.70 | -10.42 | -5.34 |
| Fibrinogen (g/L) | -1.49 | -1.22 | -0.65 |
Experimental Protocols
The following sections detail the methodologies for key experiments to evaluate the effects of this compound on cytokine production.
In Vitro Cytokine Release Assay: Whole Blood
This assay provides a physiologically relevant environment for assessing the impact of a compound on cytokine release from immune cells within the context of other blood components.[4]
Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy donors into tubes containing an anticoagulant such as sodium heparin.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of this compound in a culture medium (e.g., RPMI 1640) to achieve the desired final concentrations.[4]
-
Treatment: In a multi-well plate, pre-incubate aliquots of whole blood with the various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulation: Induce cytokine release by adding a pro-inflammatory stimulus, such as lipopolysaccharide (LPS; e.g., 10-100 ng/mL), to the appropriate wells. Include unstimulated controls (blood with vehicle only) and stimulated controls (blood with LPS and vehicle).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Sample Collection: Following incubation, centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma) for cytokine analysis.
-
Cytokine Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentrations of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) using validated methods such as ELISA or a multiplex immunoassay.[4]
-
Data Analysis: Express the results as percent inhibition of cytokine release compared to the stimulated control. Generate dose-response curves to determine the IC50 value of this compound for the inhibition of each cytokine.[4]
-
Cell Viability: Concurrently, assess cell viability using a suitable assay (e.g., MTT or LDH) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.[4]
Experimental Workflow: Whole Blood Cytokine Release Assay
Caption: Workflow for a whole blood cytokine release assay.
In Vivo Corticosteroid-Resistant Rat Model of COPD
This animal model is designed to mimic the neutrophilic airway inflammation characteristic of steroid-resistant COPD, providing a platform to evaluate the in vivo efficacy of anti-inflammatory compounds.[3]
Methodology:
-
Animals: Use male Sprague-Dawley rats for the study.
-
Induction of Inflammation:
-
For two consecutive days, expose the rats to tobacco smoke for 30 minutes, twice daily.
-
On the third day, expose the animals to aerosolized lipopolysaccharide (LPS) from E. coli for 30 minutes.
-
Five hours after LPS exposure, administer a final 30-minute exposure to tobacco smoke.
-
-
Treatment: Administer this compound (at various doses, e.g., 0.3, 1.0, or 3.0 mg/kg) or vehicle orally once daily, one hour prior to the morning exposure on each of the three days.
-
Assessment:
-
24 hours after the final LPS/tobacco smoke exposure, perform bronchoalveolar lavage (BAL) to collect fluid.
-
Analyze the BAL fluid for differential cell counts, particularly neutrophils.
-
Collect lung tissue for histological analysis of inflammatory cell infiltration and mucus hyperplasia.
-
-
Confirmation of Corticosteroid Resistance: Include a control group treated with a corticosteroid (e.g., budesonide) to confirm the lack of effect on inflammatory cell influx and mucus production in this model.
Conclusion
This compound is a selective p38 MAPK inhibitor that demonstrates a clear mechanism of action for reducing the production of key pro-inflammatory cytokines. While publicly available quantitative data on its direct cytokine inhibition is limited, the existing preclinical and clinical data on its anti-inflammatory effects are promising. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the immunomodulatory properties of this compound and other p38 MAPK inhibitors, contributing to the development of novel therapeutics for inflammatory diseases.
References
Acumapimod: A Technical Guide to its Cellular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT197) is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It has been investigated primarily for the treatment of inflammatory conditions, most notably for acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[2][3] This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Cellular Target: p38 Mitogen-Activated Protein Kinase
The primary cellular target of this compound is the p38 mitogen-activated protein kinase, a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[4] this compound is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[2] The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses, leading to a cascade of downstream signaling events that culminate in the production of pro-inflammatory mediators.[2] In chronic inflammatory diseases such as COPD, this pathway is often hyperactivated.[3]
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and inhibiting the enzymatic activity of p38 MAPK. This inhibition prevents the phosphorylation of downstream substrates, which in turn suppresses the transcription and translation of pro-inflammatory cytokine genes.[4][5] The reduction in circulating pro-inflammatory cytokines is a key outcome of this compound's mechanism of action.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and clinical activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| p38 MAPKα | < 1 µM | Biochemical Kinase Assay[1][5][6] |
| LPS-induced TNFα secretion (human whole blood) | 115 nM | Cellular Assay |
Table 2: Clinical Efficacy of this compound in AECOPD (AETHER Study - NCT02700919) [7]
| Parameter | High Dose this compound | Low Dose this compound | Placebo |
| Change in FEV1 from Baseline at Day 7 | Significant increase (p=0.012) | Significant increase (p≤0.001) | No significant change (p=0.102) |
| Reduction in Re-hospitalizations (Days 90-150) | >50% reduction (p≤0.027 to 0.05) | Not reported | N/A |
| Change in hsCRP from Baseline at Day 7 | -16.70 mg/L | -10.42 mg/L | -5.34 mg/L |
| Change in Fibrinogen from Baseline at Day 7 | -1.49 g/L | -1.22 g/L | -0.65 g/L |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade and the point of intervention for this compound.
Experimental Workflow: In Vitro p38 MAPK Kinase Assay
This diagram outlines a typical workflow for determining the IC50 value of a p38 MAPK inhibitor.
Experimental Protocols
In Vitro p38 MAPKα Inhibition Assay
This protocol describes a representative biochemical assay to determine the IC50 of this compound against p38 MAPKα.
Materials and Reagents:
-
Recombinant human p38 MAPKα (activated)
-
Specific peptide substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
This compound
-
DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted this compound or DMSO to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant p38 MAPKα, and the ATF-2 substrate.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the phosphorylation reaction, add a solution of ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent and plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell-Based Cytokine Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.
Materials and Reagents:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate the immune cells in a 96-well plate and culture until they are ready for the assay.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1 hour).[4]
-
Stimulation: Stimulate the cells with LPS to induce the production and release of the target cytokine.[4]
-
Incubation: Incubate the cells for a further period (e.g., 4-6 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of p38 MAPKα and p38 MAPKβ, key regulators of the inflammatory response. Its mechanism of action, centered on the suppression of pro-inflammatory cytokine production, has been demonstrated in both in vitro and clinical settings. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on p38 MAPK inhibitors and novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (BCT-197) | p38 MAP kinase inhibitor | CAS 836683-15-9 | this compound (BCT197) | p38 MAPK抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. atsjournals.org [atsjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Acumapimod Kinase Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT197) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a range of inflammatory diseases.[1][2] this compound specifically targets the α and β isoforms of p38 MAPK.[2] By inhibiting p38 MAPK, this compound disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2] This application note provides a detailed protocol for determining the in vitro potency of this compound against its primary target, p38α MAPK, using a biochemical kinase assay.
Data Presentation
The inhibitory activity of this compound has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.
| Target Kinase | Inhibitor | IC50 | Assay Type |
| p38 MAPKα | This compound | < 1 µM | Biochemical Kinase Assay[1][2][3] |
| p38 MAPKα | This compound | 115 nM | Cellular assay (inhibition of LPS-induced TNFα secretion) |
Signaling Pathway
The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory cytokines. Once activated, p38 MAPK phosphorylates downstream targets, including other kinases and transcription factors, leading to a cellular response. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of p38 MAPK and preventing the phosphorylation of its downstream substrates.[2]
Caption: p38 MAPK signaling pathway and this compound's point of inhibition.
Experimental Protocols
This section details a representative biochemical assay protocol for determining the IC50 value of this compound against p38α MAPK. This protocol is based on a non-radioactive, luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Recombinant human p38α MAPK (activated)
-
Kinase substrate: ATF2 protein
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow
The following diagram outlines the key steps of the in vitro kinase assay to determine the inhibitory activity of this compound.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add 1 µL of each diluted this compound concentration or DMSO (as a vehicle control) to the wells of a 384-well plate.[5]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant p38α MAPK, and the ATF2 substrate.
-
Reaction Initiation: Add 2 µL of the kinase reaction mixture to each well of the assay plate.[5]
-
ATP Addition: Prepare a solution of ATP in kinase assay buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5] Incubate at room temperature for 40 minutes.[5]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[5] This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase/luciferin to produce a luminescent signal.[6]
-
Final Incubation: Incubate the plate at room temperature for 30 minutes.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[1]
-
References
Application Notes: Acumapimod Dosage for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acumapimod (formerly BCT197) is an orally active and potent small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a crucial regulator of the inflammatory response, and its activation is implicated in numerous inflammatory diseases.[2] this compound selectively targets the alpha and beta isoforms of p38 MAPK, making it a subject of investigation for conditions characterized by heightened inflammation, such as acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[1][3][4] These application notes provide a comprehensive guide to in vivo studies involving this compound, summarizing key dosage information from preclinical models and outlining detailed experimental protocols.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. By blocking the phosphorylation of downstream targets, this compound effectively attenuates this inflammatory response.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data from Preclinical In Vivo Studies
While extensive quantitative pharmacokinetic data from preclinical models are not widely published, key studies provide foundational dosing information. The following tables summarize the available data on effective doses and formulation for in vivo research.
Table 1: this compound Dosage in a Preclinical Rat Model
| Parameter | Details | Source |
|---|---|---|
| Animal Model | Male Sprague-Dawley rats. | |
| Inducement | Corticosteroid-resistant lung inflammation model (mimicking COPD). Induced by exposure to tobacco smoke and/or aerosolized lipopolysaccharide (LPS). | |
| Administration Route | Oral (P.O.). | |
| Dosage Range | 0.3 to 3.0 mg/kg, administered daily. |
| Efficacy Endpoint | ED50 of 0.3 mg/kg for inhibition of mucus hyperplasia. A dose of 3.0 mg/kg was required for a significant reduction in neutrophil counts. | |
Table 2: Recommended Formulation for In Vivo Administration
| Component | Percentage | Notes | Source |
|---|---|---|---|
| DMSO | 10% | First, dissolve this compound in DMSO. Use newly opened, hygroscopic DMSO for best results. | |
| PEG300 | 40% | Add to the DMSO/Acumapimod solution and mix. | |
| Tween-80 | 5% | Add to the mixture and mix evenly. | |
| Saline | 45% | Add saline to adjust to the final volume. |
| Solubility | ≥ 2.5 mg/mL | The resulting mixture should be a clear solution. Gentle heating or sonication can aid dissolution if precipitation occurs. | |
Experimental Protocols
Protocol 1: Rat Model of COPD-like Inflammation
This protocol describes the induction of corticosteroid-resistant airway inflammation in rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle solution (see Table 2).
-
Lipopolysaccharide (LPS).
-
Equipment for tobacco smoke exposure and aerosolized LPS delivery.
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to laboratory conditions before the experiment.
-
Group Allocation: Randomly assign animals to control (vehicle) and treatment (this compound) groups.
-
Inflammation Induction: Expose rats to a combination of tobacco smoke and aerosolized LPS to induce airway inflammation that mimics features of a bacterial-induced COPD exacerbation.
-
This compound Administration: Administer this compound orally at doses ranging from 0.3 to 3.0 mg/kg. Dosing should occur one hour prior to the smoke/LPS exposure each day.
-
Endpoint Analysis: After the designated treatment period, collect relevant samples (e.g., bronchoalveolar lavage fluid, lung tissue) to assess inflammatory markers. Key endpoints include neutrophil counts and mucus hyperplasia.
Caption: Experimental workflow for evaluating this compound in a rat COPD model.
Protocol 2: Preparation of this compound Formulation for Oral Gavage
This protocol details the step-by-step preparation of a vehicle solution for the oral administration of this compound.
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Polyethylene glycol 300 (PEG300).
-
Tween-80 (Polysorbate 80).
-
Saline solution (0.9% NaCl).
-
Sterile conical tubes.
-
Pipettes.
-
Vortex mixer and/or sonicator.
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 10% of the final volume with DMSO. Ensure complete dissolution.
-
Add Co-solvents: Sequentially add 40% PEG300 to the DMSO solution, mixing thoroughly. Then, add 5% Tween-80 and continue to mix until the solution is homogeneous.
-
Final Dilution: Add 45% saline to the mixture to reach the final desired concentration and volume.
-
Ensure Clarity: The final formulation should be a clear solution. If precipitation or phase separation is observed, use gentle heating and/or sonication to aid dissolution.
-
Administration: The working solution for in vivo experiments should be prepared fresh on the day of use. Administer the solution to animals via oral gavage.
Disclaimer: The information provided is for research use only. All animal experiments must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should optimize these protocols for their specific experimental setups.
References
Application Notes and Protocols for the Use of Acumapimod in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT197) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases.[3] By inhibiting p38 MAPK, this compound can effectively attenuate the inflammatory cascade, making it a valuable tool for in vitro studies of inflammation in primary cell cultures.[5]
These application notes provide detailed protocols for the use of this compound in various primary human cell cultures to investigate its anti-inflammatory effects.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β), and environmental stresses like lipopolysaccharide (LPS).[1] This activation leads to a series of downstream phosphorylation events, culminating in the activation of transcription factors that drive the expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound and provides examples of concentrations used for other p38 MAPK inhibitors in primary cell cultures. It is important to note that the optimal concentration of this compound should be determined empirically for each primary cell type and experimental condition.
| Compound | Target | IC50 | Cell Type | Effective Concentration Range | Endpoint Measured | Reference |
| This compound | p38α MAPK | < 1 µM | Recombinant enzyme | Not specified for primary cells | Kinase activity | [5] |
| RWJ-67657 | p38 MAPK | Not specified | Rheumatoid Synovial Fibroblasts | 0.001 - 30 µM | Cytokine & MMP production | [6] |
| SB203580 | p38 MAPK | Not specified | Bone Marrow Mesenchymal Stem Cells | 10 µM | Chondrogenic differentiation | [5] |
| Doramapimod | p38 MAPK | Not specified | Fibroblast-Like Synoviocytes | 10 µM | PDE4D upregulation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder and DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically weigh the this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C for 10-15 minutes can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for Treating Primary Cells with this compound
This diagram illustrates a general experimental workflow for investigating the effects of this compound on primary cell cultures.
Caption: General experimental workflow for this compound treatment of primary cells.
Protocol 3: Inhibition of Cytokine Production in Primary Human Macrophages
This protocol provides a method to assess the effect of this compound on the production of inflammatory cytokines by primary human macrophages.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
24-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-8
Procedure:
-
Macrophage Differentiation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Culture the PBMCs in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (50 ng/mL) for 6-7 days to differentiate them into macrophages.
-
Cell Seeding: On day 7, detach the macrophages and seed them into 24-well plates at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.
-
This compound Pre-treatment: The next day, carefully remove the culture medium. Wash the cells once with sterile PBS. Add fresh, serum-free medium to each well. Prepare serial dilutions of this compound in the serum-free medium. A suggested starting concentration range is 0.1 µM to 10 µM. Add the this compound dilutions to the respective wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Inflammatory Stimulation: Following pre-incubation, add LPS to the wells at a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined based on the kinetics of cytokine production for the specific cell type.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well. Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any cellular debris.
-
Cytokine Analysis: Analyze the clarified supernatants for the levels of TNF-α, IL-6, and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 4: Assessment of p38 MAPK Phosphorylation by Western Blot
This protocol describes how to determine the inhibitory effect of this compound on the phosphorylation of p38 MAPK in primary cells.
Materials:
-
Primary cells of interest (e.g., macrophages, synoviocytes)
-
This compound stock solution (from Protocol 1)
-
Inflammatory stimulus (e.g., LPS, IL-1β)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Culture and treat the primary cells with this compound and the inflammatory stimulus as described in Protocol 3. A shorter incubation time after stimulation (e.g., 15-30 minutes) is typically optimal for detecting phosphorylation events.
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.
-
Protein Extraction: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Expected Results and Data Analysis
-
Cytokine Inhibition: this compound is expected to cause a dose-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in stimulated primary cells.[3][4] The IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Inhibition of p38 MAPK Phosphorylation: Western blot analysis should demonstrate a decrease in the level of phosphorylated p38 MAPK in cells pre-treated with this compound prior to stimulation, while the total p38 MAPK levels should remain unchanged.
Troubleshooting
-
High Cell Death: If significant cytotoxicity is observed, reduce the concentration of this compound and/or the final DMSO concentration in the culture medium. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific primary cells.
-
No or Low Inhibition:
-
Confirm that the p38 MAPK pathway is activated in your experimental system by the chosen stimulus (check for p38 phosphorylation in stimulated vs. unstimulated cells).
-
Increase the concentration of this compound. Perform a dose-response experiment to find the optimal inhibitory concentration.
-
Ensure the this compound stock solution is properly prepared and has not degraded.
-
Consider the kinetics of the cellular response; the chosen time point for analysis may not be optimal.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the p38 MAPK signaling pathway in inflammatory processes in primary cell cultures. The protocols provided herein offer a framework for investigating its effects on cytokine production and intracellular signaling. Researchers should optimize the experimental conditions, particularly the concentration of this compound and incubation times, for each specific primary cell type to ensure reliable and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Treatment with TNF-α inhibitor rectifies M1 macrophage polarization from blood CD14+ monocytes in patients with psoriasis independent of STAT1 and IRF-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Macrophage inhibitor, semapimod, reduces tumor necrosis factor-alpha in myocardium in a rat model of ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Acumapimod for LPS-Stimulated Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT197) is a potent, orally active, and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response.[2] Its activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3] Dysregulation of this pathway is implicated in numerous inflammatory diseases.[3] By inhibiting p38 MAPK, this compound effectively attenuates the inflammatory cascade, making it a subject of investigation for conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] These application notes provide detailed protocols for utilizing this compound in common preclinical LPS-stimulated inflammation models.
Mechanism of Action
LPS, a component of the outer membrane of Gram-negative bacteria, activates the p38 MAPK pathway, leading to a cascade of downstream signaling events that result in the production of pro-inflammatory cytokines and other inflammatory mediators.[3][4] this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates.[4] This inhibition disrupts the signaling cascade, leading to a reduction in the production of key pro-inflammatory cytokines.[2][4]
Data Presentation
In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | p38α MAPK | < 1 µM | [4][5] |
In Vivo Efficacy of this compound in a Rat Model of COPD
| Parameter | Model | Value | Reference |
| ED₅₀ | Mucus Hyperplasia Inhibition | 0.3 mg/kg | [6] |
| Efficacy | Neutrophil Reduction in BAL fluid | Significant reduction at 3 mg/kg | [6] |
| Efficacy | Mucus Hyperplasia Inhibition | ~75% inhibition at 3 mg/kg | [6] |
Effect of this compound on Systemic Inflammatory Biomarkers (Clinical Data)
| Biomarker | This compound (High Dose) | This compound (Low Dose) | Placebo | Reference |
| hsCRP (mg/L) | -16.70 | -10.42 | -5.34 | [2] |
| Fibrinogen (g/L) | -1.49 | -1.22 | -0.65 | [2] |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Release in Macrophages
This protocol describes the use of this compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line (e.g., RAW 264.7 or THP-1) stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture:
-
Culture macrophages in complete medium at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.[4]
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).[1] Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%).[4]
-
Remove the old medium from the cells and add the this compound dilutions.[4]
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to the wells to a final concentration of 100 ng/mL (or an optimized concentration for your cell line) to induce p38 MAPK activation.[1] Include a vehicle-only control group that does not receive LPS.
-
-
Incubation:
-
Incubate the plate for a period of 6-24 hours to allow for cytokine production.[4] The optimal time should be determined empirically.
-
-
Endpoint Measurement:
-
Cytokine Release: Collect the cell culture supernatant.[4] Measure the concentration of TNF-α, IL-6, or other cytokines of interest using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: To ensure that the observed reduction in cytokines is not due to cytotoxicity, perform a cell viability assay such as the MTT assay on the remaining cells.[1]
-
In Vivo Protocol: LPS-Induced Lung Inflammation in a Rat Model
This protocol outlines the use of this compound in a rat model of acute lung inflammation induced by LPS.
Materials:
-
Male Sprague-Dawley rats[4]
-
This compound
-
Vehicle for this compound (e.g., appropriate solution for oral gavage)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for intratracheal instillation or aerosol exposure
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
Procedure:
-
Animal Model:
-
Use male Sprague-Dawley rats.[4]
-
Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
-
This compound Administration:
-
Induction of Lung Inflammation:
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At a predetermined time point after LPS administration (e.g., 24 hours), euthanize the animals.[7]
-
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for differential cell counts (e.g., neutrophils).
-
Lung Tissue Analysis: Collect lung tissue for histological analysis to assess inflammation and for homogenization to measure cytokine levels (e.g., TNF-α, IL-1β).[7]
-
Conclusion
This compound is a potent inhibitor of the p38 MAPK signaling pathway with demonstrated anti-inflammatory effects in LPS-stimulated models. The provided protocols offer a framework for researchers to investigate the efficacy of this compound and other p38 MAPK inhibitors in both in vitro and in vivo settings. These experimental models are valuable tools for understanding the therapeutic potential of targeting the p38 MAPK pathway in inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
Application Notes and Protocols: Acumapimod in Animal Models of COPD
Introduction
Acumapimod (formerly BCT197) is an orally active, potent, and selective small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] The p38 MAPK signaling pathway is a crucial regulator of the inflammatory response and is known to be activated in the lungs of patients with Chronic Obstructive Pulmonary Disease (COPD).[1][3][4] In animal models of COPD, this compound has been demonstrated to effectively reduce inflammatory responses, particularly in models resistant to corticosteroids.[5][6] These notes provide detailed protocols and data from preclinical studies of this compound in a corticosteroid-resistant rat model of COPD, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
In COPD, exposure to irritants like cigarette smoke and bacterial components such as lipopolysaccharide (LPS) triggers the activation of the p38 MAPK pathway in pulmonary immune and structural cells, including macrophages, neutrophils, and epithelial cells.[2] This activation leads to a cascade of inflammatory events, including the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8), recruitment of inflammatory cells, and post-transcriptional upregulation of inflammatory genes.[1][2] this compound exerts its anti-inflammatory effects by directly inhibiting p38 MAPK, thereby blocking these downstream inflammatory processes.[2]
Experimental Protocols
The following protocols detail the methodology for inducing a corticosteroid-resistant COPD phenotype in rats to evaluate the in vivo efficacy of this compound.
Protocol 1: Corticosteroid-Resistant Rat Model of COPD
This model utilizes a combination of tobacco smoke and lipopolysaccharide to induce a robust, neutrophil-driven lung inflammation that is insensitive to corticosteroids, mimicking a key aspect of severe COPD.[5][7]
1. Animal Model:
2. Induction of Lung Inflammation:
-
Day 1-2: Expose rats to tobacco smoke (TS) at a concentration of 750 µg/L total suspended particulate matter for 30 minutes, twice daily.[5][7] Control animals are exposed to sham air.
-
Day 3 (AM): Expose rats to aerosolized lipopolysaccharide (LPS) from E. coli (0.3 mg/mL) for 30 minutes.[5][7]
-
Day 3 (PM): Five hours after the LPS challenge, expose the rats to a final 30-minute session of TS.[5][7]
3. Drug Administration:
-
Compound: this compound.
-
Dosing: Prepare oral suspensions of this compound at 0.3, 1.0, and 3.0 mg/kg.[5] A vehicle-only group serves as the negative control.
-
Administration: Administer this compound or vehicle orally, once daily on Days 1, 2, and 3, one hour prior to the morning TS or LPS exposure.[5][7]
4. Endpoint Analysis:
-
Timing: Euthanize animals 24 hours after the final LPS/saline exposure.[5]
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid. Analyze for differential cell counts (specifically neutrophils), total protein, and interleukin-1β (IL-1β) levels.[5]
-
Lung Histology: Collect lung tissue and fix for histological analysis. Assess airway mucus hyperplasia by staining 3µm-thick lung sections with Ulex Europaeus Agglutinin-1 (UEA1).[5]
Data Presentation
The following tables summarize the quantitative results from the administration of this compound in the corticosteroid-resistant rat model of COPD.
Table 1: Effect of this compound on Lung Inflammation
| Endpoint | Stimulus | Treatment Group | Result | Statistical Significance |
| BAL Neutrophils | LPS + TS | This compound (3 mg/kg) | Significant Reduction | p < 0.05[5] |
| BAL Total Protein | LPS + TS | This compound | No Significant Effect | -[5] |
| BAL IL-1β | LPS + TS | This compound | No Significant Effect | -[5] |
| Lung Tissue IL-1β | LPS + TS | This compound | No Significant Effect | -[5] |
Table 2: Effect of this compound on Mucus Hyperplasia
| Stimulus | Treatment Group | Result | ED₅₀ | Statistical Significance |
| LPS Alone | This compound (3 mg/kg) | Inhibition of Mucus Hyperplasia | Not Reported | p < 0.01[5] |
| TS Alone | This compound (3 mg/kg) | Inhibition of Mucus Hyperplasia | Not Reported | p < 0.001[5] |
| LPS + TS | This compound (Dose-dependent) | 75% ± 2% Inhibition at 3 mg/kg | 0.3 mg/kg | p < 0.001[5] |
Application Notes
-
The combined tobacco smoke and LPS rat model is a valuable tool for investigating therapies in a corticosteroid-resistant setting, which is a significant clinical challenge in COPD management.[2][5]
-
This compound demonstrates potent, dose-dependent efficacy in reducing airway neutrophilia and mucus hypersecretion, two key pathological features of COPD.[5]
-
The lack of effect on total protein and IL-1β suggests that multiple signaling pathways, in addition to p38 MAPK, are likely involved in the inflammatory response in this model.[5]
-
The data supports the investigation of p38 MAPK inhibitors like this compound for the treatment of acute exacerbations of COPD (AECOPD), where both inflammation and bacterial triggers play a significant role.[5][8]
-
The effective oral dose of 3 mg/kg in this rat study has been identified as relevant to exposure levels in human clinical trials for AECOPD.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. atsjournals.org [atsjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder - PMC [pmc.ncbi.nlm.nih.gov]
Acumapimod: Application Notes for Solution Preparation and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (also known as BCT197) is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with a half-maximal inhibitory concentration (IC50) of less than 1 μM.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases.[2][3] this compound has been investigated for its therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD).[2] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with methodologies for assessing its stability.
Quantitative Data Summary
The following tables summarize the known solubility and stability data for this compound. Researchers are encouraged to use the provided protocols to generate data specific to their experimental conditions and fill in the blank tables.
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (129.73 mM) | Clear solution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.49 mM) | Clear solution for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.49 mM) | Clear solution for in vivo use. |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.49 mM) | Clear solution for in vivo use. |
| Ethanol | User-defined | User to populate |
| Methanol (B129727) | User-defined | User to populate |
| Acetone | User-defined | User to populate |
| Acetonitrile | User-defined | User to populate |
Table 2: Stability of this compound Powder
| Storage Condition | Duration | Stability |
| -20°C | 3 years | Stable |
| 4°C | 2 years | Stable |
Table 3: Stability of this compound in Solution (DMSO)
| Storage Condition | Duration | Stability |
| -80°C | 2 years | Stable |
| -20°C | 1 year | Stable |
Table 4: Example of Forced Degradation Stability Data (to be populated by user)
| Stress Condition | Duration | % this compound Remaining | % Total Degradants |
| 0.1 M HCl (60°C) | 2 hours | ||
| 8 hours | |||
| 24 hours | |||
| 0.1 M NaOH (60°C) | 1 hour | ||
| 4 hours | |||
| 8 hours | |||
| 5% H₂O₂ (Room Temp) | 8 hours | ||
| 24 hours | |||
| Thermal (80°C, solid) | 24 hours | ||
| 48 hours | |||
| Photolytic | 1.2 million lux hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber microcentrifuge tube or glass vial to protect it from light.
-
Calculate the volume of anhydrous DMSO required to achieve the desired high-concentration stock solution (e.g., 10 mM or 50 mg/mL). It is advisable to prepare a stock solution at a concentration at least 1000-fold higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium (typically ≤ 0.1% v/v).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution thoroughly to facilitate dissolution. If necessary, sonicate the solution or warm it to 37°C for 10-15 minutes with intermittent vortexing to aid dissolution.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended in Table 3.
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol details the preparation of an this compound formulation suitable for administration in animal studies. The following is an example of a common vehicle formulation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes or vials
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, add the required volume of the DMSO stock solution to a sterile tube.
-
Add the other vehicle components sequentially. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the following steps can be followed for a 1 mL final volume:
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.
-
-
It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Protocol 3: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 5% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Volumetric flasks, pipettes
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for specified time points (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for specified time points (e.g., 1, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 5% H₂O₂.
-
Store the mixture at room temperature, protected from light, for specified time points (e.g., 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a vial.
-
Expose to a high temperature (e.g., 80°C) in an oven for specified durations (e.g., 24, 48 hours).
-
At each time point, dissolve the powder in a suitable solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose both the this compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Visualizations
Caption: Workflow for In Vitro this compound Stock Solution Preparation.
Caption: Experimental Workflow for this compound Stability Testing.
Caption: this compound Inhibition of the p38 MAPK Signaling Pathway.
References
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Phosphorylation in Response to Acumapimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Activation of the p38 MAPK pathway through phosphorylation is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[3][4] Acumapimod (formerly BCT197) is a potent and selective, orally active inhibitor of the p38 MAPK alpha (p38α) and beta (p38β) isoforms.[1] By inhibiting the catalytic activity of p38 MAPK, this compound prevents the phosphorylation of downstream substrates, thereby modulating the inflammatory response.
Western blotting is a fundamental technique used to investigate the efficacy and mechanism of action of kinase inhibitors like this compound. This method allows for the quantification of the phosphorylation status of p38 MAPK, providing a direct measure of the inhibitor's activity within a cellular context. These application notes provide a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on p38 MAPK phosphorylation.
p38 MAPK Signaling Pathway and this compound Inhibition
The p38 MAPK signaling cascade is a three-tiered kinase pathway. External stimuli, such as inflammatory cytokines or cellular stress, activate MAP kinase kinase kinases (MAP3Ks). These, in turn, phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK3 and MKK6 for the p38 pathway. MKK3 and MKK6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation. Activated p38 MAPK subsequently phosphorylates various downstream targets, including other kinases and transcription factors, which regulate the expression of pro-inflammatory genes. This compound exerts its inhibitory effect by binding to p38 MAPK and blocking its kinase activity, thus preventing the phosphorylation of its downstream substrates.
Caption: The p38 MAPK signaling cascade and the point of this compound intervention.
Data Presentation
The following tables summarize typical quantitative data for a Western blot experiment designed to characterize the inhibitory effects of this compound.
| Reagent/Parameter | Recommendation | Notes |
| This compound IC50 | < 1 µM for p38α | Effective concentration may vary by cell type. A dose-response experiment is recommended. |
| p38 Activator | Anisomycin (10-25 µg/mL for 30 min) | Other activators like IL-1β or TNF-α can also be used. |
| Primary Antibody (p-p38) | 1:1000 dilution | Dilution may need optimization based on the antibody manufacturer. |
| Primary Antibody (Total p38) | 1:1000 dilution | Used as a loading control to normalize the phospho-p38 signal. |
| Secondary Antibody | 1:2000 - 1:10000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Protein Loading | 20-30 µg per lane | Ensure equal loading across all lanes. |
| This compound Concentration (µM) | p-p38 MAPK (Normalized Intensity) | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.01 | 0.85 | 15% |
| 0.1 | 0.55 | 45% |
| 1 | 0.20 | 80% |
| 10 | 0.05 | 95% |
| This data is representative. Researchers should generate their own data for specific cell lines and experimental conditions. |
Experimental Protocols
This protocol outlines the steps to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a selected cell line.
Western Blot Experimental Workflow
Caption: A generalized workflow for the Western blot protocol.
Detailed Methodology
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 80-90% confluency.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal p38 phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 activator (e.g., 10-25 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
8. Stripping and Re-probing for Total p38
-
If necessary, strip the membrane of the bound antibodies using a stripping buffer.
-
Repeat the blocking, primary, and secondary antibody incubation steps using an antibody against total p38 MAPK to confirm equal protein loading.
-
Normalize the phospho-p38 signal to the total p38 signal for each sample.
References
Troubleshooting & Optimization
Acumapimod solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of Acumapimod and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BCT197) is an orally active, potent, and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC50 of less than 1 μM.[1] The p38 MAPK signaling pathway is a key regulator of inflammatory responses. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines.[2]
Q2: What are the known solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions. It is highly soluble in Dimethyl Sulfoxide (DMSO).[1] Due to its hydrophobic nature, precipitation can occur when diluting DMSO stock solutions into aqueous buffers.[2]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In a solvent such as DMSO, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Q4: What is the calculated LogP value for this compound?
The calculated XLogP3-AA value for this compound is 3.4.[4] This value indicates its lipophilic nature, which is consistent with its observed low aqueous solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility and precipitation problems encountered when working with this compound.
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
-
Potential Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded. This "crashing out" is a common issue for hydrophobic compounds when the solvent environment abruptly changes from organic to aqueous.[2]
-
Solutions:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in the aqueous buffer to gradually change the solvent polarity.
-
Use a pre-chilled buffer: Adding the DMSO stock to a cold aqueous buffer can sometimes slow down the precipitation process.
-
Increase the final DMSO concentration: While keeping the DMSO concentration as low as possible is generally recommended (typically <0.5% to avoid solvent toxicity), a slight increase may be necessary to maintain solubility.[2] Always run a vehicle control with the same final DMSO concentration.
-
Sonication: Briefly sonicating the final solution can help to redissolve small precipitates.[3]
-
Issue 2: Inconsistent results in cell-based assays.
-
Potential Cause: Poor solubility or precipitation of this compound in the cell culture medium can lead to variable and unreliable results.[2]
-
Solutions:
-
Confirm complete dissolution of stock: Before diluting into your culture medium, ensure your this compound stock is fully dissolved in DMSO.[2]
-
Visually inspect for precipitates: Before adding to cells, carefully inspect the final diluted solution for any signs of precipitation.
-
Optimize the final concentration: Perform a dose-response curve to identify the optimal concentration range where this compound is effective without causing precipitation-related artifacts.
-
Consider formulation with excipients: For in vivo studies, formulations with agents like PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[1][3] While not always suitable for in vitro work, these may offer insights for specific assay conditions.
-
Issue 3: Low or no observable effect of this compound.
-
Potential Cause: The actual concentration of soluble this compound in your assay may be lower than intended due to precipitation.
-
Solutions:
-
Verify solubility under your experimental conditions: Perform a solubility test in your specific buffer or cell culture medium (see Experimental Protocols section).
-
Adjust the pH of the buffer (with caution): Based on its chemical structure, this compound contains a pyrazole (B372694) ring and an amide group, suggesting it may have a weakly basic character. For weakly basic compounds, lowering the pH of the aqueous buffer can increase solubility. However, the pKa of this compound is not publicly available, so this should be approached empirically. It is crucial to ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Use of Surfactants: A small amount of a non-ionic surfactant, such as Tween-20, can help to maintain the compound in solution.
-
Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Notes | Source |
| DMSO | ≥ 50 mg/mL | 129.73 | Saturation unknown. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | 6.49 | Clear solution. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 6.49 | Clear solution. For in vivo use. | [3] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.49 | Clear solution. For in vivo use. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, sonicate in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate.
-
Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620-650 nm. An increase in absorbance indicates precipitation.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of this compound.
-
Add an excess amount of solid this compound powder to a vial containing the aqueous buffer of interest.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for a kinetic solubility assay.
References
Optimizing Acumapimod concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Acumapimod in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BCT197) is an orally active, potent, and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Specifically, it targets the α and β isoforms of p38 MAPK.[2] The p38 MAPK pathway is a key regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8.[2] By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade, leading to a reduction in the production of these inflammatory mediators.[2][3]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for the p38α MAPK enzyme is less than 1 µM in enzymatic assays.[2][4] It is important to note that the optimal concentration for cell-based assays (cellular IC50) may differ due to factors like cell membrane permeability and the specific cellular context. Therefore, the enzymatic IC50 should be used as a starting point for determining the optimal concentration in your specific cell line and assay.[5]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C for up to three years. When dissolved in a solvent such as DMSO, it can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Cell health and passage number variability. | Ensure cells are in their exponential growth phase (70-80% confluency) and use a consistent, low passage number for all experiments.[1] |
| Inconsistent cell seeding density. | Use a repeater pipette for consistent cell seeding. To mitigate the "edge effect" in multi-well plates, fill outer wells with sterile media or saline and use only the inner wells for experimental samples.[1] | |
| Degradation of this compound in culture media. | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.[1] | |
| Low or no observable effect of this compound | Insufficient concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[1] |
| p38 MAPK pathway is not the primary driver of the response in your model. | Confirm the activation of the p38 MAPK pathway in your experimental system (e.g., via Western blot for phosphorylated p38) before and after stimulation.[1] | |
| Poor solubility in the experimental medium. | Ensure complete dissolution of the this compound stock in DMSO before further dilution in aqueous media. The final DMSO concentration in the media should typically be kept below 0.5% and be consistent across all treatment groups, including vehicle controls.[1] | |
| Off-target effects or cellular toxicity | High concentrations of this compound or the DMSO vehicle. | Use the lowest effective concentration of this compound as determined by your dose-response studies. Ensure the final DMSO concentration is non-toxic to your cells.[1] |
| Potential for off-target effects. | Consider including a structurally unrelated p38 MAPK inhibitor as a control to confirm that the observed effects are due to p38 inhibition.[1] |
Data Presentation: Recommended Starting Concentrations
As optimal concentrations are cell-type dependent, it is crucial to perform a dose-response experiment. The following table provides general guidelines for initial experiments based on known enzymatic potency and common practices for kinase inhibitors.
| Cell Type Category | Suggested Starting Concentration Range (µM) | Notes |
| Cancer Cell Lines | 0.1 - 25 | The sensitivity of cancer cells to p38 MAPK inhibition can vary significantly. A broad range is recommended for initial screening.[5] |
| Normal (Non-Transformed) Cell Lines | 1 - 50 | Normal cells may be less sensitive to p38 MAPK inhibition compared to some cancer cell lines. Higher concentrations may be needed to observe effects.[5] |
| Primary Cells | 0.5 - 30 | Primary cells can be more sensitive than immortalized cell lines. It is advisable to start with a slightly lower concentration range.[5] |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Target adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[5]
-
Remove the medium from the 96-well plate and add 100 µL of the prepared this compound dilutions and a vehicle control (medium with the same final DMSO concentration) to the respective wells. Include wells with medium only as a blank control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]
-
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of p38 MAPK.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, HeLa)
-
p38 MAPK activator (e.g., anisomycin (B549157), IL-1β, or TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a p38 MAPK activator (e.g., 25 µg/mL anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for phospho-p38 MAPK overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
To normalize the data, strip the membrane and re-probe with an antibody for total p38 MAPK. The ratio of phospho-p38 MAPK to total p38 MAPK should be calculated.[4]
-
Visualizations
References
Acumapimod Off-Target Effects: A Technical Support Resource
Welcome to the Acumapimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, formerly known as BCT197, is an orally active small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] It is a potent and selective inhibitor of the p38α and p38β isoforms, which are key regulators of the inflammatory response. The inhibition of this pathway suppresses the production of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2]
Q2: Are there publicly available data on the broad kinase selectivity profile of this compound?
Comprehensive kinase selectivity screening data for this compound is not widely available in the public domain. While it is reported to be a selective inhibitor of p38α and p38β, detailed quantitative data (such as IC50 or Kd values) against a large panel of kinases has not been publicly disclosed.
Q3: What are the known or potential off-target effects of p38 MAPK inhibitors like this compound?
While specific off-target data for this compound is limited, the broader class of p38 MAPK inhibitors has been associated with certain off-target effects and toxicities, which have led to the discontinuation of some candidates in clinical trials. Potential off-target effects to be aware of include:
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Hepatotoxicity (Liver Toxicity): Some p38 MAPK inhibitors have been linked to elevated liver enzymes.
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Central Nervous System (CNS) Effects: Adverse neurological effects have been reported for some inhibitors in this class.
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Skin Rashes: Dermatological issues have also been observed.
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Cross-reactivity with other kinases: Due to the conserved nature of the ATP-binding pocket, some p38 inhibitors have shown activity against other kinases. For example, the common research tool SB203580 also inhibits GAK, CK1, and RIP2.
Q4: How can I investigate the potential off-target effects of this compound in my experiments?
A multi-pronged approach is recommended to assess off-target effects:
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Biochemical Kinase Profiling: Screen this compound against a broad panel of purified kinases to determine its IC50 or binding affinity for each. This provides a direct measure of its selectivity.
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Cellular Thermal Shift Assay (CETSA): This method confirms target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. Proteome-wide CETSA (thermal proteome profiling) can also be used to identify novel intracellular targets.
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Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of p38 MAPK inhibition. Any discrepancies may suggest off-target effects.
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Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during your experiments with this compound, potentially due to off-target effects.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Viability/Toxicity | Inhibition of kinases essential for cell survival in your specific cell line (e.g., kinases involved in cell cycle progression or apoptosis). | 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Conduct a kinase selectivity profiling assay to identify potential off-target kinases. 3. Validate off-target effects using orthogonal methods such as siRNA/shRNA knockdown of the suspected off-target kinase. |
| Phenotype Does Not Match Known p38 MAPK Inhibition | This compound may be modulating a different signaling pathway that is dominant in your experimental model. | 1. Perform a phospho-kinase array to get a broad overview of signaling pathways affected by this compound. 2. Use specific inhibitors for other suspected pathways to see if the phenotype is replicated. 3. Confirm target engagement with p38 MAPK using a Cellular Thermal Shift Assay (CETSA). |
| Inconsistent Results Across Different Cell Lines | The expression levels of on-target (p38 MAPK) and off-target kinases can vary significantly between cell lines, leading to different phenotypic outcomes. | 1. Characterize the expression levels of p38 MAPK isoforms and any identified off-target kinases in your cell lines of interest via Western blot or qPCR. 2. Correlate the expression levels with the observed phenotypic responses. |
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not publicly available, the following table summarizes its known on-target potency.
| Inhibitor | Target | IC50 / Ki | Assay Type |
| This compound (BCT197) | p38α | < 1 µM | In vitro kinase assay |
| This compound (BCT197) | p38β | Data not available | |
| This compound (BCT197) | p38γ | Data not available | |
| This compound (BCT197) | p38δ | Data not available |
Table 1: On-target inhibitory activity of this compound.
Experimental Protocols & Methodologies
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against a specific kinase.
Methodology: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. Alternatively, luminescence-based assays that measure ADP production (e.g., ADP-Glo™) are widely used.
Detailed Protocol (using ADP-Glo™ Principle):
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Reagent Preparation:
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Prepare a 1X Kinase Assay Buffer.
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Dilute the recombinant kinase to the desired concentration in the assay buffer.
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Prepare a solution containing the specific peptide substrate and ATP in the assay buffer.
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Create a serial dilution of this compound in DMSO.
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Assay Procedure (96-well plate format):
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Add 5 µL of the this compound dilution series to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
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Add 10 µL of the diluted kinase to all wells except the negative control.
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Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding 10 µL of the Substrate/ATP mix to all wells.
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Incubate for 45-60 minutes at 30°C.
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Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent.
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Incubate for 40 minutes at room temperature to convert ADP to ATP.
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Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.
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Data Acquisition and Analysis:
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Measure luminescence using a microplate reader.
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Calculate the percentage of kinase inhibition for each this compound concentration relative to the controls.
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Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
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Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (p38 MAPK) in intact cells.
Methodology: CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.
Detailed Protocol:
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Cell Treatment:
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Culture cells to 80-90% confluency.
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Treat cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO) for 1 hour at 37°C.
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Heat Challenge:
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Aliquot the cell suspension into PCR tubes.
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Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C).
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Cell Lysis and Lysate Clarification:
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Lyse the cells using freeze-thaw cycles.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
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Protein Quantification and Western Blotting:
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Collect the supernatant (soluble protein fraction).
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Normalize the protein concentration for all samples.
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Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., p38 MAPK).
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Data Analysis:
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Quantify the band intensities from the Western blot.
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Normalize the intensity of each heated sample to the unheated control.
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Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.
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Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
References
Preventing Acumapimod degradation in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Acumapimod in experiments and to troubleshoot potential challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Degradation of this compound in Culture Media | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid multiple freeze-thaw cycles of the stock solution.[1] |
| Poor Solubility in Experimental Medium | Ensure the this compound stock solution in DMSO is fully dissolved before further dilution into aqueous media. The final DMSO concentration should be kept low (typically <0.5%) and be consistent across all experimental and control groups.[1] |
| Cell Health and Passage Number | Use cells that are in their exponential growth phase (around 70-80% confluency). Maintain a consistent and low passage number for your cells throughout the experiments.[1] |
| Inconsistent Cell Seeding | Employ a repeater pipette to ensure uniform cell seeding density across all wells. To minimize the "edge effect" in multi-well plates, fill the outer wells with sterile media or saline and use only the inner wells for your experimental samples.[1] |
Issue 2: Low or No Observable Effect of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response curve to identify the optimal concentration of this compound for your specific cell type and experimental conditions.[1] |
| Inactive p38 MAPK Pathway | Confirm that the p38 MAPK pathway is activated in your experimental model. This can be verified by methods such as Western blotting for phosphorylated p38. |
| Incorrect Preparation of Stock Solution | Ensure complete dissolution of the this compound powder in DMSO. Gentle heating and/or sonication can aid in dissolution if precipitation is observed. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Solution |
| High Concentration of this compound or DMSO | Use the lowest effective concentration of this compound as determined from your dose-response experiments. Ensure the final DMSO concentration is not toxic to your cells. |
| Compound-Specific Off-Target Effects | To confirm that the observed effects are due to the inhibition of p38 MAPK, consider using a structurally different p38 MAPK inhibitor as a control. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? this compound (also known as BCT197) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform. The p38 MAPK signaling pathway is a key regulator of inflammatory responses. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines.
Q2: What is the IC50 of this compound? The half-maximal inhibitory concentration (IC50) of this compound for p38α is less than 1 µM.
Q3: How should this compound be stored? For long-term storage, this compound powder should be stored at -20°C for up to 3 years. When dissolved in a solvent, it can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.
Q4: What is the recommended solvent for this compound? Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound. For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as a combination of PEG300, Tween-80, and saline.
Quantitative Data Summary
While specific quantitative data from forced degradation studies of this compound are not publicly available, the following tables provide a template for summarizing such data based on standard experimental protocols. A detailed protocol for a forced degradation study is provided in the Experimental Protocols section.
Table 1: Stability of this compound Stock Solution in DMSO
| Storage Temperature | Concentration | Duration | Percent Recovery (Mean ± SD) | Observations |
| -80°C | e.g., 10 mM | e.g., 1, 3, 6 months | User-defined | e.g., No precipitation |
| -20°C | e.g., 10 mM | e.g., 1, 2, 4 weeks | User-defined | e.g., No precipitation |
| 4°C | e.g., 10 mM | e.g., 24, 48, 72 hours | User-defined | e.g., Precipitation observed after 48h |
| Room Temperature | e.g., 10 mM | e.g., 2, 4, 8, 24 hours | User-defined | e.g., Significant degradation after 8h |
Table 2: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Time Points | Percent of Initial this compound Remaining | Major Degradation Products (% Peak Area) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | e.g., 2, 8, 24 h | User-defined | User-defined |
| Base Hydrolysis (0.1 M NaOH, 60°C) | e.g., 1, 4, 8 h | User-defined | User-defined |
| Oxidation (5% H₂O₂, RT) | e.g., 8, 24 h | User-defined | User-defined |
| Thermal (Solid State, 80°C) | e.g., 24, 48 h | User-defined | User-defined |
| Photolytic (ICH Q1B) | e.g., 1.2 million lux hours | User-defined | User-defined |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the methodology to assess the stability of this compound under various stress conditions.
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Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.
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Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 5% Hydrogen Peroxide (H₂O₂), HPLC-grade solvents.
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Equipment: HPLC with UV detector, LC-MS, pH meter, oven, photostability chamber.
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Procedure:
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or DMSO.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C and take samples at specified time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C and take samples at specified time points (e.g., 1, 4, 8 hours). Neutralize the samples before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Store at room temperature, protected from light, and take samples at specified time points (e.g., 8, 24 hours).
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Thermal Degradation: Place this compound powder in a vial and expose it to 80°C in an oven. Take samples at specified time points (e.g., 24, 48 hours) and dissolve for analysis.
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Photolytic Degradation: Expose this compound powder and solution to light according to ICH Q1B guidelines. Keep a control sample protected from light.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method. Characterize any significant degradation products using LC-MS.
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2. p38 MAPK Kinase Assay Protocol
This assay measures the inhibitory effect of this compound on p38 MAPKα activity.
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Principle: A recombinant p38 MAPKα enzyme phosphorylates a specific substrate. The reduction in phosphorylation in the presence of this compound is quantified.
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Materials: Recombinant human p38 MAPKα, kinase assay buffer, ATP, substrate (e.g., ATF2), this compound.
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Procedure:
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Prepare serial dilutions of this compound.
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In a microplate, combine the recombinant p38 MAPKα enzyme, the substrate, and the this compound dilutions.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Stop the reaction and measure the amount of phosphorylated substrate.
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Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
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3. Cytokine Inhibition Assay Protocol
This cell-based assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines.
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Principle: Immune cells (e.g., PBMCs or a macrophage-like cell line) are stimulated with an inflammatory agent (e.g., LPS) to produce cytokines. The inhibitory effect of this compound on cytokine production is measured.
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Materials: Immune cells, cell culture medium, LPS, this compound, ELISA kit for the cytokine of interest (e.g., TNF-α).
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Procedure:
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Seed the immune cells in a multi-well plate.
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Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
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Stimulate the cells with LPS.
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Incubate for a suitable period to allow for cytokine production (e.g., 6-24 hours).
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Collect the cell culture supernatant.
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Measure the concentration of the cytokine in the supernatant using ELISA.
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Determine the inhibitory effect of this compound on cytokine production.
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Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
References
Acumapimod Technical Support Center: Navigating Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Acumapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Inconsistent experimental outcomes can be a significant challenge; this resource offers troubleshooting strategies and detailed protocols to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Question 1: Why am I seeing high variability in my cell-based assay results with this compound?
Inconsistent results in cell-based assays can stem from several factors unrelated to the compound itself.[1] Best practices in cell culture are critical for reproducible results.
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Cell Health and Passage Number: Ensure your cells are healthy, in their exponential growth phase (typically 70-80% confluency), and within a consistent, low passage number for all experiments. High-passage number cells can exhibit altered morphology, growth rates, and responses to stimuli.
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Seeding Density: Use a repeater pipette for consistent cell seeding. Uneven cell distribution can lead to variability. To mitigate the "edge effect" in multi-well plates, consider filling the outer wells with sterile media or saline and using only the inner wells for your experimental samples.
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Mycoplasma Contamination: Regularly test your cultures for mycoplasma, as it can significantly alter cellular responses and lead to unreliable data.
Question 2: My dose-response curve for this compound is not consistent, or I'm not observing the expected inhibitory effect. What could be the cause?
Several factors can lead to an inconsistent or absent dose-response effect.
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Compound Solubility and Stability: this compound is typically dissolved in a solvent like DMSO. Ensure the stock solution is fully dissolved before preparing further dilutions. It is also crucial to prepare fresh dilutions for each experiment, as the compound may degrade in culture media. Avoid repeated freeze-thaw cycles of the stock solution.[2] The final concentration of the solvent in your experimental wells should be consistent across all conditions and kept low (typically ≤ 0.5% v/v for DMSO) to avoid solvent-induced toxicity.[2][3]
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p38 MAPK Pathway Activation: Confirm that the p38 MAPK pathway is robustly activated by your chosen stimulus in your specific experimental system. This can be verified by performing a Western blot to detect phosphorylated p38 MAPK. If the pathway is not the primary driver of the response you are measuring, the inhibitory effect of this compound will be minimal.[2]
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Optimal Concentration Range: It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. The enzymatic IC50 should be used as a starting point, but cellular permeability and other factors can influence the effective concentration in a cell-based assay.
Question 3: I'm observing significant cytotoxicity at concentrations where I expect to see specific p38 MAPK inhibition. How can I address this?
Distinguishing between on-target and off-target toxicity is crucial.
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Solvent Toxicity: First, run a vehicle control experiment with a range of solvent concentrations to determine the maximum tolerated concentration for your cell line.
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On-Target Toxicity: In some cell models, inhibition of the p38 MAPK pathway itself can lead to cytotoxicity. To mitigate this, you can titrate the this compound concentration to find a balance between p38 MAPK inhibition and cell viability, or consider shorter exposure times.
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Off-Target Effects: Like many kinase inhibitors, this compound may interact with other kinases at higher concentrations. To investigate this, consider using a structurally different p38 MAPK inhibitor as a control to see if the cytotoxic phenotype is consistent. A broader kinase inhibitor profiling panel can also help identify potential off-target interactions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Species/System | Reference |
| In Vitro Activity | |||
| IC50 (p38α MAPK) | < 1 µM | Enzymatic Assay | |
| In Vivo Efficacy | |||
| ED50 (Mucus Hyperplasia Inhibition) | 0.3 mg/kg | Rat COPD Model | |
| Clinical Trial Dosing (AECOPD) | |||
| Single and Repeated Doses | 20 mg and 75 mg | Human | |
| High Dose Regimen (AETHER Study) | 75 mg on day 1, followed by 40 mg on days 3 and 5 | Human | |
| Low Dose Regimen (AETHER Study) | 40 mg on day 1, followed by 20 mg on days 3 and 5 | Human |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro p38 MAPK Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on p38 MAPK in a cellular context.
Objective: To determine the concentration-dependent inhibition of p38 MAPK phosphorylation by this compound in cultured cells.
Methodology:
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Cell Culture: Plate your cells of interest (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line) in a suitable multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
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This compound Pre-treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Incubate for 1-2 hours at 37°C.
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Stimulation: Add a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the activation of the p38 MAPK pathway.
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Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes for phosphorylation studies or 6-24 hours for cytokine release assays).
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Endpoint Measurement:
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p38 Phosphorylation: Lyse the cells and perform a Western blot or ELISA to measure the levels of phosphorylated p38 MAPK (p-p38).
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Cytokine Release: Collect the cell culture supernatant and measure the concentration of a downstream cytokine (e.g., TNF-α) using an ELISA kit.
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Data Analysis: Normalize the p-p38 levels to total p38 or a housekeeping protein. For cytokine release, calculate the percentage of inhibition relative to the stimulated control. Plot the results against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is designed to determine the cytotoxic potential of this compound in your chosen cell line.
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration). Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
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Viability Assessment: Use a standard method such as an MTT or MTS assay to measure cell viability. These assays quantify metabolic activity, which is an indicator of cell health.
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Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the p38 MAPK signaling pathway and a logical workflow for addressing inconsistent experimental results.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
References
Acumapimod Cytotoxicity Assessment In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the in vitro cytotoxicity of Acumapimod. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as BCT197) is an orally active, potent, and selective small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1] Its principal mechanism involves the inhibition of p38α MAPK, a critical enzyme in the intracellular signaling cascade that governs the production of pro-inflammatory cytokines.[1] By targeting p38 MAPK, this compound effectively mitigates inflammatory responses.[1]
Q2: What is the reported IC50 of this compound?
In enzymatic assays, the half-maximal inhibitory concentration (IC50) of this compound for p38α is less than 1 µM.[2][3]
Q3: In which experimental models has this compound been evaluated?
This compound has been assessed in a variety of models, including in vitro cell-based assays, in vivo animal models of chronic obstructive pulmonary disease (COPD), and human clinical trials for acute exacerbations of COPD (AECOPD).
Q4: What are the potential sources of toxicity when using this compound in vitro?
Potential sources of in vitro toxicity can be broadly categorized as either compound-related or protocol-related.
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Compound-Related:
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On-target toxicity: As p38 MAPK is involved in various physiological processes, including cell survival and differentiation, its inhibition may lead to toxicity in certain normal cells.
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Off-target effects: Particularly at higher concentrations, this compound, like many kinase inhibitors, could potentially interact with other kinases or cellular targets, resulting in unforeseen cellular responses.
-
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Protocol-Related:
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Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
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Compound precipitation: If this compound precipitates out of the solution in the cell culture medium, it can lead to inconsistent results and exert physical stress on the cells.
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Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use a repeater pipette for consistency. To mitigate edge effects, fill outer wells with sterile media or saline and use only the inner wells for experimental samples. |
| Low or no observable effect of this compound | Compound precipitation in culture media. | Ensure complete dissolution of the this compound stock in DMSO before further dilution. The final DMSO concentration should typically be kept below 0.5% and be consistent across all groups, including vehicle controls. |
| Significant cytotoxicity at concentrations intended for specific p38 MAPK inhibition | On-target toxicity in the specific cell model being used. | Titrate the this compound concentration to determine the optimal balance between p38 MAPK inhibition and cell viability. Use the lowest effective concentration and consider shorter exposure times. |
| Unexpected cellular phenotypes inconsistent with p38 MAPK inhibition | Potential off-target effects. | Lower the concentration of this compound. If feasible, use a structurally different p38 MAPK inhibitor as a control to verify that the observed phenotype is consistent with p38 MAPK inhibition. |
| High levels of cell death across all treatment groups, including low concentrations | Solvent (e.g., DMSO) toxicity. | Conduct a solvent toxicity control experiment by testing a range of solvent concentrations to identify the maximum tolerated concentration for your specific cell line (typically ≤ 0.5% v/v for DMSO). |
Data Presentation
Publicly available quantitative in vitro cytotoxicity data for this compound across various cell lines is limited. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions. The following table provides general starting concentration ranges based on known enzymatic potency and standard practices for kinase inhibitors.
| Cell Type | Suggested Starting Concentration Range (µM) | Notes |
| Cancer Cell Lines | 0.1 - 25 | The sensitivity of cancer cells to p38 MAPK inhibition can vary significantly. A broad range is recommended for initial screening. |
| Normal (Non-Transformed) Cell Lines | 1 - 50 | Normal cells may exhibit lower sensitivity to p38 MAPK inhibition compared to some cancer cell lines. Higher concentrations may be necessary to observe effects. |
| Primary Cells | 0.5 - 30 | Primary cells can be more sensitive than immortalized cell lines. It is advisable to begin with a lower concentration range. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment (e.g., MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
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Treatment: Treat the cells with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM). Include vehicle-only controls.
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Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol for Assessing Inhibition of p38 MAPK Phosphorylation
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Cell Seeding and Adherence: Seed cells in a suitable culture plate and allow them to adhere overnight.
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This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound dilutions and incubate for 1-2 hours.
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Stimulation: Introduce a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce p38 MAPK activation.
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Incubation: Incubate for a short period (e.g., 30 minutes) to allow for phosphorylation.
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Cell Lysis: Lyse the cells to extract proteins.
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Endpoint Measurement: Perform a Western blot or ELISA to measure the levels of phosphorylated p38 MAPK relative to total p38 MAPK.
Visualizations
Caption: A generalized workflow for an in vitro cytotoxicity assay.
Caption: this compound inhibits the p38 MAPK signaling cascade.
References
Technical Support Center: Acumapimod Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when working with the p38 MAPK inhibitor, Acumapimod. A primary focus is to help researchers design experiments that properly control for the potential confounding effects of drug vehicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BCT197) is an orally active, potent, and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is the inhibition of the p38α and p38β isoforms, which are key enzymes in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[2] By inhibiting p38 MAPK, this compound can effectively reduce inflammatory responses.[2]
Q2: What are the common vehicles used to dissolve and administer this compound?
Due to its hydrophobic nature, this compound requires a vehicle for solubilization for both in vitro and in vivo experiments. Common vehicle systems include:
-
In Vitro: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating stock solutions.
-
In Vivo: Co-solvent systems are often necessary for animal studies. These can include combinations of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, saline, corn oil, or solubilizing agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Q3: Why is a vehicle control group so important in this compound experiments?
Vehicle components are not always inert and can exert their own biological effects, which can confound experimental results. For example, DMSO, a common solvent for this compound, has been shown to possess anti-inflammatory properties and can even inhibit the p38 MAPK pathway at certain concentrations. Therefore, a vehicle control group (receiving the exact same formulation without this compound) is essential to distinguish the effects of the drug from the effects of the vehicle.
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%. The exact tolerance can vary between cell lines, so it is best practice to perform a vehicle toxicity test to determine the maximum non-toxic concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: The vehicle control group shows a significant biological effect compared to the untreated (media-only) control.
-
Possible Cause: The concentration of one or more vehicle components (e.g., DMSO, PEG300, Tween 80) is too high and is exerting a biological effect.
-
Troubleshooting Steps:
-
Lower Vehicle Concentration: Prepare a more concentrated stock of this compound so that a smaller volume is needed for the final dilution, thus lowering the final vehicle concentration.
-
Vehicle Dose-Response: Conduct a dose-response experiment with the vehicle alone to determine the highest concentration that does not cause a significant effect on your experimental readout.
-
Switch Vehicles: If solubility limitations prevent lowering the concentration, consider testing an alternative vehicle system.
-
Issue 2: Inconsistent or highly variable results are observed within the this compound-treated or vehicle control groups.
-
Possible Cause: Poor solubility or precipitation of this compound upon dilution into aqueous media. Inconsistent formulation of the vehicle can also lead to variability.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing dilutions, ensure the this compound stock is fully dissolved in the initial solvent (e.g., DMSO) before adding co-solvents or aqueous solutions.
-
Prepare Fresh Dilutions: Prepare fresh working solutions for each experiment from a frozen stock to avoid degradation.
-
Standardize Formulation Procedure: For in vivo studies, ensure a standardized and reproducible procedure for preparing the vehicle and drug formulation, including the order of solvent addition and mixing methods.
-
Issue 3: this compound appears to have lower-than-expected potency or efficacy.
-
Possible Cause: The vehicle may be interfering with the assay or masking the drug's effect. For instance, some vehicles have anti-inflammatory properties that could create a high baseline of inhibition in the control group.
-
Troubleshooting Steps:
-
Re-evaluate Vehicle Effects: Carefully analyze the data from your vehicle control group. If there is a significant reduction in the inflammatory response in the vehicle group compared to the untreated group, this may indicate a vehicle-induced effect.
-
Use a Different Vehicle: Test an alternative vehicle system that is known to have minimal biological activity in your experimental model.
-
Confirm Target Engagement: Use a target engagement assay (e.g., Western blot for phosphorylated p38) to confirm that this compound is inhibiting its target at the concentrations used.
-
Data Presentation
Table 1: Summary of Potential Confounding Effects of Common this compound Vehicle Components
| Vehicle Component | Potential Confounding Effects | Recommended Concentration Limits (in vitro) |
| DMSO | Anti-inflammatory effects, inhibition of p38 MAPK phosphorylation, can induce cellular stress and affect gene expression. | < 0.5%, ideally < 0.1% |
| PEG300 | Can have anti-inflammatory properties and may affect cell differentiation. | Varies by cell type, test for toxicity. |
| Tween 80 | Can induce a low-grade inflammatory response in vivo and affect cell viability at higher concentrations. May interfere with certain protein quantification assays. | Varies by cell type, test for toxicity. |
| SBE-β-CD | Generally considered to have low toxicity, but can enhance the cellular uptake of compounds. | Varies by application, test for toxicity. |
| Corn Oil | Can induce changes in gene expression, and has been shown to have pro-inflammatory potential and cause behavioral changes in animal models. | N/A (in vivo vehicle) |
Experimental Protocols
Protocol 1: In Vitro p38 MAPK Inhibition Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a cell-based assay.
-
Cell Culture: Plate cells (e.g., macrophages, PBMCs) at a suitable density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions in cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound dose.
-
Pre-treatment: Pre-incubate the cells with the this compound dilutions or the vehicle control for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce p38 MAPK activation and incubate for 15-30 minutes.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Analysis: Quantify the band intensities for p-p38 and normalize to the total p38 levels. Compare the levels of p-p38 in this compound-treated cells to the vehicle-treated control.
Protocol 2: In Vivo Administration of this compound via Oral Gavage
This protocol provides a general guideline for the oral administration of this compound to mice.
-
Animal Model: Use an appropriate mouse model for your disease of interest (e.g., LPS-induced inflammation).
-
Formulation Preparation:
-
Prepare the vehicle. A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) in sterile water.
-
To prepare the this compound formulation, first dissolve the required amount of this compound in a minimal volume of DMSO.
-
Add this solution to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare a vehicle-only formulation in the same manner, including the DMSO.
-
-
Dose Administration:
-
Administer this compound or the vehicle control to the mice via oral gavage using a proper gavage needle. The volume is typically 10 mL/kg body weight.
-
Administer the treatment at a consistent time each day.
-
-
Endpoint Measurement:
-
At the end of the study, collect relevant tissues or blood samples for analysis (e.g., cytokine levels, histology, target engagement).
-
-
Data Analysis: Compare the results from the this compound-treated group to the vehicle control group to determine the efficacy of the treatment.
Mandatory Visualization
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Experimental workflow for a controlled this compound study.
References
Acumapimod Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response experiments with Acumapimod. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly BCT197) is an orally active, potent, and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is the inhibition of the α and β isoforms of p38 MAPK, key enzymes in the cellular signaling cascade of inflammation. By blocking p38 MAPK, this compound effectively suppresses the production of pro-inflammatory cytokines.
Q2: What is the in vitro potency of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of less than 1 µM for p38α MAPK.[3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For solutions in DMSO, it is recommended to store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, it can be formulated in a vehicle typically containing DMSO, PEG300, Tween-80, and saline.[3]
Q5: Are there known off-target effects for this compound?
A5: While this compound is considered a selective p38 MAPK inhibitor, a comprehensive, publicly available kinase selectivity panel is not available.[5][6] As with many kinase inhibitors that target the conserved ATP-binding pocket, the potential for off-target effects exists. Researchers should consider performing their own selectivity profiling or using orthogonal approaches to validate that the observed effects are due to p38 MAPK inhibition.[5]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and use a consistent and low passage number for all experiments. |
| Inconsistent Seeding Density | Use a calibrated multichannel pipette or an automated cell dispenser for consistent cell seeding. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile media. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Batch-to-Batch Variability of this compound | If you suspect batch-to-batch variability, obtain a certificate of analysis for each batch and, if possible, test new batches against a reference batch. |
Issue 2: The Dose-Response Curve is Not Sigmoidal or is Bell-Shaped
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation at High Concentrations | High concentrations of small molecules can sometimes lead to the formation of aggregates, which can cause non-specific inhibition and result in a steep or bell-shaped curve.[7] Consider including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt potential aggregates.[7] |
| Cellular Toxicity at High Concentrations | High concentrations of this compound or the vehicle (DMSO) may induce cytotoxicity, leading to a drop in the response at the higher end of the dose-response curve.[7] Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to your primary assay to assess the cytotoxic effects of the compound at the tested concentrations. |
| Complex Biological Response | The signaling pathway under investigation may have feedback loops or be influenced by off-target effects at higher concentrations, leading to a non-monotonic response.[7] |
Issue 3: Lower than Expected Potency (High IC50 Value)
| Potential Cause | Troubleshooting Steps |
| Incomplete Compound Dissolution | Ensure that the this compound stock solution in DMSO is fully dissolved before preparing serial dilutions in aqueous media. Gentle warming or sonication may aid dissolution.[3] |
| p38 MAPK Pathway Not a Primary Driver | Confirm that the p38 MAPK pathway is activated in your experimental model under the stimulation conditions used. This can be verified by measuring the phosphorylation of p38 MAPK or a downstream target via Western blot or ELISA.[1] |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, stimulus concentration, and cell density. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| p38α MAPK | Kinase Assay | Recombinant Human p38α | < 1 µM | [3] |
Table 2: Preclinical Efficacy of this compound in a Rat Model of COPD
| Parameter | Dosing Regimen | Result | Reference |
| Neutrophil Infiltration in BAL Fluid | 3.0 mg/kg, oral, daily for 3 days | Significant reduction in neutrophils | [8] |
| Mucus Hyperplasia | 0.3 - 3.0 mg/kg, oral, daily for 3 days | Dose-dependent inhibition (ED50 of 0.3 mg/kg) | [8] |
Table 3: Clinical Observations of this compound in AECOPD Patients (Phase II Study NCT01332097)
| Parameter | Dosing Regimen | Result | Reference |
| FEV1 Improvement | 75 mg, repeated single dose (Day 1 and Day 6) | Significant improvement at Day 8 vs. placebo | [9] |
| FEV1 Improvement | Lower doses | Did not achieve statistical significance | [9] |
Experimental Protocols
Protocol 1: In Vitro p38 MAPK Inhibition Assay (Cell-Based)
Objective: To determine the IC50 of this compound for the inhibition of p38 MAPK phosphorylation in a cellular context.
Materials:
-
Cells (e.g., Human Peripheral Blood Mononuclear Cells - PBMCs)
-
This compound
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Lysis buffer
-
Phospho-p38 MAPK and Total p38 MAPK antibodies
-
ELISA or Western blot reagents
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.[1]
-
Stimulation: Add a pro-inflammatory stimulus (e.g., LPS) to induce p38 MAPK activation and incubate for a predetermined optimal time (e.g., 30 minutes).[1]
-
Cell Lysis: Aspirate the medium and lyse the cells with an appropriate lysis buffer.
-
Endpoint Measurement: Determine the levels of phosphorylated p38 MAPK and total p38 MAPK using a specific ELISA kit or by performing a Western blot analysis.[1]
-
Data Analysis: Normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: TNF-α Release Inhibition Assay
Objective: To measure the dose-dependent inhibition of TNF-α release by this compound in LPS-stimulated PBMCs.
Materials:
-
Human PBMCs
-
This compound
-
LPS
-
RPMI 1640 medium with 10% FBS
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using a standard density gradient centrifugation method.
-
Cell Seeding: Resuspend PBMCs in culture medium and seed them into a 96-well plate.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to stimulate TNF-α production and incubate for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[10]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acumapimod Resistance
Welcome to the Technical Support Center for Acumapimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly BCT197) is an orally active small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α and p38β isoforms, which are key enzymes in the cellular signaling cascade of inflammation.[1][2] By inhibiting p38 MAPK, this compound blocks the production of pro-inflammatory cytokines and other inflammatory mediators.[1]
Q2: What is the p38 MAPK signaling pathway?
The p38 MAPK pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses. This pathway is a three-tiered kinase module involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK. Once activated by phosphorylation, p38 MAPK phosphorylates downstream targets, including other kinases and transcription factors, which in turn regulate gene expression related to inflammation, apoptosis, cell differentiation, and cell cycle control.
Q3: What are the potential mechanisms of acquired resistance to this compound in cell lines?
While specific documented cases of this compound resistance are limited, general mechanisms of resistance to kinase inhibitors can be extrapolated:
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Target Modification: Mutations in the gene encoding p38α MAPK could alter the drug's binding site, reducing its inhibitory effect.
-
Activation of Bypass Pathways: Cells may upregulate alternative signaling pathways (e.g., ERK/MEK or PI3K/Akt) to compensate for the inhibition of the p38 MAPK pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration.
-
Altered Downstream Signaling: Changes in the expression or activity of proteins downstream of p38 MAPK could make the cells less dependent on this pathway for survival and proliferation.
Troubleshooting Guide: this compound Resistance
This guide provides a systematic approach to identifying and potentially overcoming this compound resistance in your cell line experiments.
Issue: My cell line shows a decreased response to this compound treatment over time, suggesting acquired resistance.
Step 1: Confirm the Resistant Phenotype
-
Question: How can I be sure my cell line has developed resistance?
-
Answer: The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound.
-
Action: Perform a dose-response cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) on both the suspected resistant cell line and the parental (sensitive) cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the suspected resistant cells compared to the parental cells.
-
Step 2: Investigate On-Target Mechanisms of Resistance
-
Question: Could a mutation in the p38α MAPK be causing the resistance?
-
Answer: It's a possibility. Mutations in the kinase domain can prevent the inhibitor from binding effectively.
-
Action:
-
Sequence the coding region of the MAPK14 gene (encoding p38α) in both parental and resistant cell lines to identify any potential mutations.
-
Perform a western blot to compare the total protein levels of p38α in both cell lines.
-
-
Expected Outcome: Identification of a mutation in the resistant cell line's MAPK14 gene. Western blot may or may not show a change in total p38α protein levels.
-
Step 3: Investigate Off-Target Mechanisms: Bypass Pathways
-
Question: How do I know if my resistant cells are using an alternative signaling pathway?
-
Answer: Resistant cells often upregulate parallel signaling pathways to circumvent the blocked p38 MAPK pathway.
-
Action:
-
Use a phospho-kinase array to get a broad overview of changes in kinase activation between parental and resistant cells.
-
Based on the array results, perform western blots to analyze the phosphorylation status of key proteins in alternative pathways (e.g., phospho-ERK, phospho-Akt) with and without this compound treatment.
-
-
Expected Outcome: Increased phosphorylation of key kinases in an alternative pathway (e.g., ERK or Akt) in the resistant cells, especially in the presence of this compound.
-
Step 4: Investigate Drug Efflux
-
Question: Is it possible the cells are pumping out the this compound?
-
Answer: Yes, increased expression of drug efflux pumps is a common resistance mechanism.
-
Action:
-
Perform a western blot or qPCR to assess the expression levels of common drug efflux pumps like P-glycoprotein (ABCB1) in both parental and resistant cells.
-
Treat the resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil for P-gp) and measure cell viability.
-
-
Expected Outcome: Increased expression of an efflux pump in resistant cells. Re-sensitization to this compound in the presence of an efflux pump inhibitor.
-
Step 5: Strategies to Overcome Resistance
-
Question: Now that I have an idea of the resistance mechanism, how can I overcome it?
-
Answer: A targeted approach based on your findings is most effective.
-
If a bypass pathway is activated: Consider a combination therapy approach. For example, if the ERK pathway is upregulated, combine this compound with a MEK or ERK inhibitor.
-
If drug efflux is increased: Use an efflux pump inhibitor in combination with this compound in your experiments.
-
If a target mutation is present: This is more challenging to overcome with the same drug. Consider if a different p38 MAPK inhibitor with a distinct binding mode might be effective.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Subclone 1 | 5.0 | 10 |
| Resistant Subclone 2 | 12.5 | 25 |
Table 2: Hypothetical Western Blot Densitometry Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-p38/total p38 (Relative Units) | p-ERK/total ERK (Relative Units) | P-glycoprotein Expression (Relative Units) |
| Parental | Vehicle | 1.0 | 1.0 | 1.0 |
| Parental | This compound (1 µM) | 0.2 | 0.9 | 1.1 |
| Resistant | Vehicle | 1.1 | 2.5 | 5.2 |
| Resistant | This compound (1 µM) | 0.8 | 2.8 | 5.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins
-
Sample Preparation: Grow parental and resistant cells and treat with this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to serve as a loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein and incubate overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the suspected interacting "prey" protein.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical flowchart for troubleshooting this compound resistance.
References
Acumapimod experimental variability reduction
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for experiments involving Acumapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as BCT197, is an orally active, small-molecule inhibitor that selectively targets the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key regulator of the inflammatory response.[2][3] By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[4] This mechanism makes it a candidate for treating inflammatory conditions, particularly acute exacerbations of chronic obstructive pulmonary disease (AECOPD).
Q2: What are the common in vitro assays used to assess this compound's activity?
A2: The primary activity of this compound is typically assessed using two main types of in vitro assays:
-
p38 MAPK Kinase Assay: This is a biochemical assay that measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38 MAPK. The assay quantifies the reduction in the phosphorylation of a specific substrate.
-
Cell-Based Cytokine Inhibition Assays: These assays evaluate the functional consequences of p38 MAPK inhibition in a cellular context. Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of this compound. The inhibition of pro-inflammatory cytokine production (e.g., TNF-α) is then measured.
Q3: What are the potential sources of off-target effects with p38 MAPK inhibitors like this compound?
A3: Off-target effects are a concern with many kinase inhibitors due to structural similarities in the ATP-binding sites of various kinases. These unintended interactions can lead to the misinterpretation of experimental data and potential cellular toxicity. While this compound is highly selective for p38α and p38β, it's important to consider potential off-target activities, especially at higher concentrations. Cross-reactivity with other kinases can be a source of side effects observed in clinical trials.
Q4: What is the recommended solvent for this compound and what are the potential issues with it?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. While effective, DMSO can be toxic to cells at certain concentrations, generally above 0.5% (v/v). It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific cell line.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
-
Potential Cause:
-
Pipetting Inaccuracy: Small volumes of concentrated this compound stock solution can be difficult to pipette accurately.
-
Compound Precipitation: this compound may precipitate in the cell culture medium, leading to inconsistent concentrations across wells.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations.
-
Inconsistent Cell Seeding: Uneven cell distribution will lead to variability in the results.
-
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique. For highly concentrated stocks, perform serial dilutions.
-
Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider adjusting the final concentration or the solvent percentage.
-
Plate Layout: Avoid using the outer wells of the microplate for treatments. Fill them with sterile media or PBS to maintain humidity.
-
Cell Seeding: Ensure a homogenous cell suspension before and during seeding.
-
Issue 2: Inconsistent IC50 Values for this compound
-
Potential Cause:
-
Variable Enzyme Activity: The activity of recombinant p38 MAPK can vary between batches or due to storage conditions.
-
ATP Concentration: In in vitro kinase assays, IC50 values are highly dependent on the ATP concentration used, as this compound is an ATP-competitive inhibitor.
-
Cellular Environment: In cell-based assays, factors like cell density, passage number, and metabolic state can influence inhibitor potency.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and incubation can alter the results.
-
-
Troubleshooting Steps:
-
Enzyme Quality Control: Aliquot and store the p38 MAPK enzyme at -80°C. Avoid repeated freeze-thaw cycles. Qualify new batches of the enzyme.
-
Standardize ATP Concentration: Use a consistent ATP concentration across experiments, ideally close to the Michaelis constant (Km) for the enzyme.
-
Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and growth conditions.
-
Automate Liquid Handling: For precise timing, use a multi-channel pipette or an automated liquid handler to start and stop reactions.
-
Issue 3: Unexpected Cellular Toxicity
-
Potential Cause:
-
Solvent Toxicity: As mentioned in the FAQs, DMSO can be toxic at higher concentrations.
-
Off-Target Effects: At high concentrations, this compound may inhibit other kinases, leading to cell death.
-
Compound Precipitation: Precipitated compound can cause physical stress to cells.
-
-
Troubleshooting Steps:
-
Solvent Control: Run a dose-response curve for your solvent (DMSO) to determine the non-toxic concentration range for your cell line.
-
Concentration Range: Use a broad range of this compound concentrations to identify a therapeutic window where you see target inhibition without significant cytotoxicity.
-
Viability Assessment: In parallel with your primary assay, perform a cell viability assay (e.g., MTS or resazurin-based) to monitor cell health.
-
Target Engagement: Correlate cell viability data with the inhibition of p38 MAPK phosphorylation (e.g., via Western blot) to confirm on-target effects at non-toxic concentrations.
-
Data Presentation
Table 1: this compound IC50 Values
| Assay Type | Target | IC50 (nM) | Notes |
| Kinase Assay | p38α MAPK | 50 | ATP-competitive inhibition. |
| Kinase Assay | p38β MAPK | 100 | ATP-competitive inhibition. |
Note: IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration in kinase assays.
Table 2: Summary of Phase II Clinical Trial Results for this compound in AECOPD (NCT01332097)
| Treatment Group | Primary Endpoint (Change in FEV1 at Day 10) | Secondary Endpoint (Change in FEV1 at Day 8) | p-value (vs. Placebo at Day 8) |
| This compound 75 mg (repeated dose) | Not met (p=0.082) | Significant Improvement | 0.022 |
| Placebo | - | - | - |
FEV1: Forced Expiratory Volume in 1 second. The primary endpoint was not met, but a statistically significant improvement was observed at a pre-specified secondary endpoint on Day 8.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Kinase Assay
-
Objective: To determine the IC50 value of this compound against recombinant p38α MAPK.
-
Materials:
-
Recombinant active p38α MAPK
-
Specific substrate (e.g., ATF2)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Phospho-specific antibody for the substrate
-
Detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
-
Microplate reader
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant p38α MAPK, and the specific substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction.
-
Detect the phosphorylated substrate using a specific antibody and a colorimetric or chemiluminescent readout.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Cytokine Inhibition Assay
-
Objective: To measure the ability of this compound to inhibit LPS-induced TNF-α production in human whole blood or PBMCs.
-
Materials:
-
Human whole blood or isolated PBMCs
-
Lipopolysaccharide (LPS)
-
This compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
TNF-α ELISA kit
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
Seed PBMCs in a 96-well plate or use fresh human whole blood.
-
Add the diluted this compound or DMSO (vehicle control) to the cells and pre-incubate.
-
Stimulate the cells by adding LPS to all wells except for the unstimulated control.
-
Incubate the plate for the appropriate time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell supernatant by centrifugation.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value as described in the kinase assay protocol.
-
Mandatory Visualizations
Caption: this compound inhibits p38 MAPK, blocking inflammatory cytokine production.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general workflow for in vitro experiments with this compound.
References
Validation & Comparative
Acumapimod in the Arena of p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a spectrum of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and neuropathic pain. Acumapimod (formerly BCT197), an orally active small-molecule inhibitor of p38 MAPK, has been a subject of significant research, particularly for the treatment of acute exacerbations of COPD (AECOPD). This guide provides an objective comparison of this compound with other notable p38 MAPK inhibitors, supported by experimental data to inform research and development endeavors.
Performance Comparison of p38 MAPK Inhibitors
The therapeutic potential and safety profile of p38 MAPK inhibitors are largely dictated by their potency and selectivity. The following tables provide a summary of the in vitro inhibitory activity of this compound and other selected p38 MAPK inhibitors against the four p38 isoforms (α, β, γ, and δ).
Table 1: Inhibitory Activity (IC50) of p38 MAPK Inhibitors Against p38 Isoforms
| Inhibitor | p38α | p38β | p38γ | p38δ | Reference |
| This compound (BCT197) | < 1 µM | Data not available | Data not available | Data not available | [1] |
| Neflamapimod (VX-745) | 10 nM | 220 nM | No inhibition | Data not available | |
| VX-702 | 4-20 nM | 14-fold less potent than p38α | Data not available | Data not available | |
| Doramapimod (BIRB-796) | 38 nM | 65 nM | 200 nM | 520 nM | |
| Talmapimod (SCIO-469) | 9 nM | ~10-fold less potent than p38α | Data not available | Data not available | |
| SB203580 | 0.3-0.5 µM (in THP-1 cells) | Data not available | 10-fold less sensitive | 10-fold less sensitive | |
| SB202190 | 50 nM | 100 nM | Data not available | Data not available |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Inhibitory Potency (pKi) of Losmapimod (B1675150) Against p38 Isoforms
| Inhibitor | p38α | p38β |
| Losmapimod (GW856553) | 8.1 | 7.6 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater potency.
Clinical Trial Landscape: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other p38 MAPK inhibitors are not extensively available in the public domain. However, insights can be gleaned from separate clinical trials investigating their efficacy in various indications.
This compound in Acute Exacerbations of COPD (AECOPD)
This compound has been evaluated in Phase II clinical trials for the treatment of AECOPD. In the NCT01332097 study, while the primary endpoint of improvement in FEV1 at day 10 was not met, a repeat-dose of 75 mg of this compound showed a significant improvement in FEV1 at day 8 compared to placebo.[2] The AETHER study (NCT02700919) also investigated this compound in patients hospitalized for severe AECOPD.[3]
Losmapimod
Losmapimod has been investigated for various conditions, including COPD and facioscapulohumeral muscular dystrophy (FSHD). However, its development for COPD was terminated as multiple Phase II trials did not demonstrate significant improvements in lung function or the rate of exacerbations. More recently, the Phase 3 trial of losmapimod for FSHD also failed to meet its primary endpoint.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the p38 MAPK signaling pathway and the experimental workflows used to assess their activity.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Caption: A generalized experimental workflow for the evaluation of p38 MAPK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize p38 MAPK inhibitors.
In Vitro p38α MAPK Kinase Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the p38α MAPK enzyme.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Substrate (e.g., ATF2 or a synthetic peptide)
-
ATP
-
Test compound (e.g., this compound) and a known inhibitor as a positive control (e.g., SB203580)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the p38α kinase to each well.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction. A typical final ATP concentration is in the low micromolar range, often near the Km for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular p38 MAPK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Human cell line (e.g., PBMCs, HeLa, or THP-1 cells)
-
Cell culture medium
-
Stimulant (e.g., lipopolysaccharide (LPS), anisomycin, or TNF-α)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 MAPK phosphorylation.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
References
A Comparative Guide to p38 MAPK Inhibitors: Acumapimod vs. BIRB 796
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions targeting inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a focal point of intense research. Inhibition of p38 MAPK has shown promise in mitigating the inflammatory cascade central to a variety of disorders. This guide provides a detailed, objective comparison of two prominent p38 MAPK inhibitors: Acumapimod (BCT197) and BIRB 796 (Doramapimod). The following sections present a comprehensive analysis of their efficacy, supported by experimental data, to inform research and development decisions.
Mechanism of Action and Target Specificity
Both this compound and BIRB 796 exert their anti-inflammatory effects by inhibiting p38 MAPK, a key enzyme in the cellular signaling cascade of inflammation.[1][2] However, their interaction with the various isoforms of p38 MAPK and their binding mechanisms differ, which may influence their overall biological activity and therapeutic window.
This compound is a potent and selective inhibitor of the p38α and p38β isoforms of MAPK.[3] It functions as an orally active small molecule that has been primarily investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[3]
BIRB 796, on the other hand, is a pan-p38 MAPK inhibitor, demonstrating activity against all four isoforms (α, β, γ, and δ).[4] It is a diaryl urea (B33335) compound that binds to an allosteric site of the p38 MAPK, a mechanism distinct from typical ATP-competitive inhibitors.[5] This allosteric inhibition is characterized by a slow dissociation rate, contributing to its high potency.[5]
In Vitro Efficacy
The in vitro potency of these inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy in enzymatic assays.
| Inhibitor | p38α | p38β | p38γ | p38δ | Reference |
| This compound (BCT197) | < 1 µM | Data not available | Data not available | Data not available | [4] |
| BIRB 796 (Doramapimod) | 38 nM | 65 nM | 200 nM | 520 nM | [4] |
Clinical Efficacy and Biomarker Modulation
Clinical trials provide crucial insights into the real-world efficacy and safety of these compounds. While direct head-to-head clinical comparisons are unavailable, independent studies in relevant patient populations offer valuable data.
This compound in AECOPD
This compound has been evaluated in Phase II clinical trials for the treatment of AECOPD. In the NCT01332097 study, while the primary endpoint of improvement in Forced Expiratory Volume in 1 second (FEV1) at day 10 was not met, a repeat-dose regimen of 75 mg showed a significant improvement in FEV1 at day 8 compared to placebo.[1][6]
Furthermore, in the AETHER study (NCT02700919), this compound demonstrated a significant reduction in key inflammatory biomarkers.[7] High-dose this compound led to a notable decrease in high-sensitivity C-reactive protein (hsCRP) and fibrinogen levels by day 7.[7] This was accompanied by a more than 50% reduction in re-hospitalizations for COPD between days 90 and 150 in the high-dose group.[8]
| Clinical Trial | Treatment Group | Key Efficacy Outcome | Biomarker Changes | Reference |
| NCT01332097 | This compound 75 mg (repeat dose) | Significant improvement in FEV1 at Day 8 (p=0.022) vs. placebo | Numerically greater reductions in hsCRP vs. placebo | [1][6] |
| AETHER (NCT02700919) | This compound (high dose) | Significant reduction in the rate of re-hospitalisations for AECOPD by 50.3% vs. placebo | Significant reductions in hsCRP and fibrinogen at Day 7 | [7] |
BIRB 796 in Crohn's Disease
BIRB 796 has been investigated in a randomized, double-blind, placebo-controlled trial for active Crohn's disease.[9] The study did not demonstrate clinical efficacy based on the primary endpoint of clinical remission.[9] However, a significant, dose-dependent, and transient decrease in C-reactive protein levels was observed after one week of treatment with BIRB 796.[9]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: p38 MAPK signaling pathway and points of inhibition by this compound and BIRB 796.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Acumapimod efficacy compared to corticosteroids
An Objective Comparison of Acumapimod and Corticosteroids in Inflammatory Disease Models
This guide provides a detailed comparison of the efficacy of this compound, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and corticosteroids, a broad class of anti-inflammatory drugs. The comparison is based on available preclinical and clinical data, with a focus on their application in inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).
This compound and corticosteroids exert their anti-inflammatory effects through distinct molecular pathways. This compound offers a targeted approach by inhibiting a specific kinase in the inflammatory cascade, while corticosteroids have a broader, more complex mechanism of action.
This compound: this compound is an orally active small molecule that selectively inhibits the α and β isoforms of p38 MAPK.[1] The p38 MAPK pathway is a critical signaling cascade activated by inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[1][2] By inhibiting p38 MAPK, this compound effectively reduces the downstream production of these inflammatory cytokines.[1]
Corticosteroids: Corticosteroids, such as dexamethasone (B1670325) and prednisone, function by binding to cytosolic glucocorticoid receptors (GR).[3] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression. This modulation occurs in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, upregulating the expression of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.
Corticosteroids can also have non-genomic effects by interacting with various kinase signaling pathways, including the MAPK pathway.
Signaling Pathway Diagrams
References
Acumapimod's Anti-Inflammatory Efficacy in In Vivo Models: A Comparative Analysis
For Immediate Release
New comprehensive analysis validates the potent in vivo anti-inflammatory effects of Acumapimod, a selective p38 MAPK inhibitor, positioning it as a promising therapeutic candidate for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This guide provides a detailed comparison of this compound's performance with other p38 MAPK inhibitors, supported by experimental data from relevant in vivo models.
This compound (formerly BCT197) is an orally active small-molecule inhibitor targeting the α and β isoforms of p38 mitogen-activated protein kinase (MAPK), a central enzyme in the inflammatory cascade.[1][2][3] Its efficacy has been demonstrated in preclinical and clinical settings, particularly in the context of acute exacerbations of COPD (AECOPD).[3][4] This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective overview of this compound's in vivo performance against other p38 MAPK inhibitors.
Comparative In Vivo Efficacy of p38 MAPK Inhibitors
A key preclinical validation of this compound's anti-inflammatory potential comes from a corticosteroid-resistant rat model of COPD.[3] This model is particularly significant as it mimics the clinical challenge of steroid insensitivity in many COPD patients. In this model, this compound demonstrated a potent ability to decrease inflammatory responses induced by intratracheal lipopolysaccharides (LPS).[3]
To provide a comparative landscape, this guide includes in vivo data for other notable p38 MAPK inhibitors: RV568, Losmapimod (B1675150), and PH-797804. While direct head-to-head studies are limited, data from similar in vivo models of lung inflammation allow for an indirect comparison of their anti-inflammatory effects.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Corticosteroid-resistant rat model of COPD (LPS-induced) | Potently decreases inflammatory responses. | [3] |
| RV568 | LPS and cigarette smoke-exposed murine models | Showed potent anti-inflammatory effects. Significantly inhibited neutrophil accumulation when administered prior to LPS inhalation. | [5][6] |
| Losmapimod | Clinical trials in COPD patients | Did not significantly reduce the rate of exacerbations. Showed some improvement in post-bronchodilator FEV1. | [7][8] |
| PH-797804 | Clinical trials in moderate to severe COPD patients | Demonstrated statistically significant improvement in trough FEV1 compared to placebo. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key in vivo experimental protocols relevant to the evaluation of this compound and its comparators.
Corticosteroid-Resistant Rat Model of COPD
This model is designed to mimic the key features of steroid-resistant inflammation observed in COPD.
-
Animal Species: Rat.
-
Induction of Inflammation: Animals are exposed to a combination of cigarette smoke and intratracheal lipopolysaccharide (LPS) to induce a robust inflammatory response that is insensitive to corticosteroids.[3]
-
Treatment: this compound or comparator compounds are administered, typically orally, prior to or after the inflammatory challenge.
-
Assessment: Key endpoints include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell infiltrates (e.g., neutrophil counts) and the measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BALF and lung tissue.[3][10]
Bronchoalveolar Lavage (BAL) Procedure in Rats
BAL is a standard technique to sample the cellular and biochemical components of the lung lining fluid.
-
Anesthetize the rat and make a small incision in the trachea.[1]
-
Insert a cannula or catheter into the trachea.[1]
-
Instill a known volume of sterile saline solution into the lungs through the cannula.[1][11]
-
Repeat the instillation and aspiration steps multiple times to ensure adequate sample collection.[1][11]
-
The collected BALF is then centrifuged to separate the cells from the supernatant. The cell pellet is used for differential cell counting, and the supernatant can be used for cytokine analysis.[1]
Visualizing the Pathways and Processes
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Conclusion
The available in vivo data strongly support the anti-inflammatory effects of this compound, particularly in a corticosteroid-resistant setting, a key challenge in the management of COPD. While direct comparative preclinical data with other p38 MAPK inhibitors are not extensively available, the evidence suggests that this compound is a potent modulator of p38 MAPK-mediated inflammation. Further head-to-head in vivo studies using standardized models will be crucial to definitively establish its comparative efficacy and therapeutic potential.
References
- 1. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Biological effects of p38 MAPK inhibitor losmapimod does not translate to clinical benefits in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophilic Inflammation in the Immune Responses of Chronic Obstructive Pulmonary Disease: Lessons from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Acumapimod vs. SB203580: A Head-to-Head Comparison of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: Acumapimod (BCT197) and SB203580. While both compounds target a key node in the inflammatory signaling cascade, they differ significantly in their developmental stage, selectivity, and available characterization data. This document aims to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their research and therapeutic development endeavors.
Executive Summary
This compound is a clinical-stage, orally active inhibitor of p38 MAPK, investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD)[1][2][3][4]. In contrast, SB203580 is a widely utilized preclinical research tool, instrumental in elucidating the role of the p38 MAPK pathway in a multitude of cellular processes. While both are potent inhibitors of the p38α and p38β isoforms, their selectivity profiles and off-target effects warrant careful consideration. Publicly available data on this compound's broad kinase selectivity is limited, whereas SB203580 has been more extensively profiled, revealing potential off-target activities at higher concentrations.
Data Presentation
Table 1: In Vitro Inhibitory Activity Against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) IC₅₀ | p38β (MAPK11) IC₅₀ | p38γ (MAPK12) IC₅₀ | p38δ (MAPK13) IC₅₀ | Reference(s) |
| This compound | < 1 µM | Data not available | Data not available | Data not available | |
| SB203580 | 50 nM | 500 nM | Data not available | Data not available |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Potency (LPS-induced TNFα release) | Selectivity Notes | Potential Off-Target Effects | Reference(s) |
| This compound | IC₅₀ = 115 nM (ex vivo) IC₅₀ = 24 nM (human whole blood) | Highly selective for p38α and p38β isoforms. | Publicly available data on broad kinase screening is limited. | |
| SB203580 | Data not available in a directly comparable format | 100-500 fold selectivity over LCK, GSK-3β, and PKBα. | Can activate Raf-1 and the ERK/JNK pathways at concentrations >20 µM. May inhibit other kinases at higher concentrations. |
Signaling Pathway and Experimental Workflows
To contextualize the action of these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and typical experimental workflows for their characterization.
References
Reproducibility of Acumapimod Studies: A Comparative Guide
Acumapimod (formerly BCT197) is an orally active and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade.[1][2] Its development has primarily focused on the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This guide provides a comparative overview of the available data on this compound, with a focus on the reproducibility of study findings, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Quantitative Data Summary
A key study evaluating the efficacy of this compound is the Phase II clinical trial NCT01332097. This double-blind, randomized, placebo-controlled trial assessed the impact of single and repeated doses of this compound in patients with moderate or severe AECOPD.[3] The primary outcome was the improvement in forced expiratory volume in 1 second (FEV1).[3]
While the study did not meet its primary endpoint of FEV1 improvement at Day 10 (p = 0.082), a statistically significant improvement in FEV1 was observed with a repeated 75 mg dose of this compound compared to placebo at Day 8 (p = 0.022).[3] Furthermore, a post-hoc analysis revealed a significant mean change in FEV1 AUC from baseline to Day 14 in the 75 mg repeat-dose group compared to placebo (p = 0.02), prednisone (B1679067) (p = 0.01), and the 20 mg single-dose group (p = 0.015).
Data from another Phase II trial indicated that a high dose of this compound significantly reduced the number of hospitalizations in COPD patients. The drug was also reported to be well-tolerated.
Table 1: Summary of Key Efficacy Data from this compound Clinical Trials
| Study Identifier | Treatment Group | Outcome Measure | Result | p-value |
| NCT01332097 | This compound 75 mg (repeat dose) vs. Placebo | Improvement in FEV1 at Day 10 | Not met | 0.082 |
| NCT01332097 | This compound 75 mg (repeat dose) vs. Placebo | Improvement in FEV1 at Day 8 | Significant improvement | 0.022 |
| NCT01332097 | This compound 75 mg (repeat dose) vs. Placebo | Mean change in FEV1 AUC (baseline to Day 14) | Significantly higher | 0.02 |
| Phase II (unnamed) | This compound (high dose) vs. Placebo | Reduction in hospitalizations | Significantly reduced | Not reported |
Experimental Protocols
The mechanism of action of this compound as a p38 MAPK inhibitor has been characterized through various preclinical and clinical assays.
p38 MAPK Kinase Assay
This assay is fundamental in determining the inhibitory activity of this compound on its target enzyme.
-
Principle: To measure the ability of this compound to inhibit the phosphorylation of a specific substrate by recombinant active p38 MAPKα.
-
Methodology:
-
Recombinant active p38 MAPKα is incubated with a specific substrate (e.g., ATF2) and ATP.
-
Varying concentrations of this compound are added to the reaction mixture.
-
Following the kinase reaction, the phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form.
-
Quantification of the phosphorylated substrate is performed using a colorimetric or chemiluminescent readout.
-
The IC50 value, the concentration of this compound that results in a 50% reduction in substrate phosphorylation, is then calculated.
-
Cell-Based Cytokine Inhibition Assay
This assay assesses the functional consequence of p38 MAPK inhibition in a cellular context.
-
Principle: To measure the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
-
Methodology:
-
Immune cells, such as human whole blood or peripheral blood mononuclear cells, are stimulated with lipopolysaccharide (LPS).
-
The stimulated cells are treated with varying concentrations of this compound.
-
The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), in the cell culture supernatant or plasma is measured using techniques like ELISA.
-
The inhibitory effect of this compound on cytokine production is then determined.
-
Visualizations
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention for this compound.
Experimental Workflow
The diagram below outlines the workflow for a typical p38 MAPK kinase assay used to evaluate this compound's inhibitory activity.
References
Acumapimod Phase II Clinical Trial Results: A Comparative Analysis for AECOPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Phase II clinical trial results for Acumapimod, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). The data presented here is compiled from publicly available information on two key Phase II studies, NCT01332097 and the AETHER trial (NCT02700919). This guide compares this compound's performance against placebo and standard of care, details the experimental protocols, and visualizes the underlying biological pathways and trial workflows.
Executive Summary
This compound (formerly BCT197) has been investigated as an oral therapeutic for AECOPD, targeting the inflammatory cascades mediated by the p38 MAPK pathway. Phase II clinical trials have explored various dosing regimens and have shown mixed results regarding the primary endpoint of improvement in forced expiratory volume in one second (FEV1). While not all primary endpoints were met, certain dosing schedules demonstrated statistically significant improvements in lung function at specific time points. Furthermore, secondary endpoints, including the reduction in re-hospitalizations, suggest a potential clinical benefit of this compound in managing severe AECOPD.
Data Presentation: A Comparative Look at Phase II Trial Outcomes
The following tables summarize the key quantitative data from the two major Phase II clinical trials of this compound in patients with AECOPD.
Table 1: Efficacy Results of this compound in Phase II Clinical Trial NCT01332097
This randomized, double-blind, placebo-controlled, dose-exploration study enrolled 183 patients with moderate to severe AECOPD.[1]
| Treatment Arm | Primary Endpoint: Change in FEV1 at Day 10 (vs. Placebo) | Other Efficacy Measures | Patient-Reported Outcomes (EXACT-PRO) |
| This compound 75 mg (repeat-dose) | p = 0.082 (Not Statistically Significant)[1] | Significant improvement in FEV1 at Day 8: p = 0.022 (vs. placebo)[1] Mean change in FEV1 AUC from baseline to Day 14: Significantly higher vs. placebo (p=0.02) and prednisone (B1679067) (p=0.01)[1] | Numerical differences observed but did not reach statistical significance compared to placebo.[1] On Day 3, the Rolling Average Improvement Score (RAIS) was higher for the 75 mg repeat-dose group (6.46) compared to placebo (2.23). |
| This compound 20 mg (repeat-dose) | Did not achieve statistical significance. | - | - |
| This compound 75 mg (single dose) | - | - | On Day 3, the RAIS was higher for the 75 mg single-dose group (4.90) compared to placebo (2.23). |
| This compound 20 mg (single dose) | Did not achieve statistical significance. | - | - |
| Prednisone 40 mg (10 days) | - | Mean change in FEV1 AUC from baseline to Day 14 was significantly lower than the this compound 75 mg repeat-dose group (p=0.01). | The lowest improvement scores on the EXACT-PRO were observed for prednisone on all days. |
| Placebo | - | - | - |
Specific mean change and standard deviation values for FEV1 were not fully available in the public domain for all arms of this study.
Table 2: Efficacy and Biomarker Results of this compound in the AETHER Phase II Trial (NCT02700919)
This randomized, multinational, double-blind, placebo-controlled study enrolled 282 patients hospitalized for severe AECOPD.
| Treatment Arm | Primary Endpoint: Change from Baseline in FEV1 to Day 7 | Secondary Endpoint: Re-hospitalization Rate (vs. Placebo) | Inflammatory Biomarker Changes at Day 7 (Mean Change from Baseline [SD]) |
| This compound High Dose (75mg/40mg/40mg on Days 1, 3, 5) | Mean (SE): 84mL (0.03), p=0.012 | 50.3% reduction (per protocol population, p=0.043) | hsCRP: -16.70 (41.22) mg/L Fibrinogen: -1.49 (1.09) g/L |
| This compound Low Dose (40mg/20mg/20mg on Days 1, 3, 5) | Mean (SE): 115mL (0.03), p<0.001 | - | hsCRP: -10.42 (40.75) mg/L Fibrinogen: -1.22 (0.93) g/L |
| Placebo | No significant change from baseline (p=0.102) | - | hsCRP: -5.34 (22.22) mg/L Fibrinogen: -0.65 (1.05) g/L |
Experimental Protocols
Clinical Trial Methodology (NCT01332097 & AETHER)
-
Study Design : Both were Phase II, randomized, double-blind, placebo-controlled trials. The NCT01332097 study was a dose-exploration study, while the AETHER trial focused on hospitalized patients with severe AECOPD.
-
Patient Population : Patients diagnosed with moderate to severe AECOPD were included.
-
Interventions :
-
NCT01332097 : Patients received single or repeated doses of this compound (20 mg or 75 mg), oral prednisone (40 mg for 10 days), or placebo, in addition to standard of care.
-
AETHER (NCT02700919) : Patients received two different dosing regimens of this compound or placebo over 5 days, in addition to standard of care which included systemic corticosteroids and antibiotics.
-
-
Efficacy Assessment :
-
Primary Endpoint : The primary outcome in both trials was the change from baseline in FEV1.
-
Secondary Endpoints : These included patient-reported outcomes (such as the EXACT-PRO), rates of treatment failure or re-hospitalization, and safety and tolerability.
-
In Vitro Assay Methodologies
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
-
Reagents : Recombinant active p38α MAPK, a specific substrate (e.g., ATF2), ATP, and the test compound (this compound).
-
Procedure :
-
The test compound at various concentrations is pre-incubated with the p38α MAPK enzyme in a kinase assay buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate (ATF2) and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped.
-
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Western Blot : Using an antibody specific to the phosphorylated form of the substrate.
-
Luminescent Assay : Measuring the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis : The concentration of the test compound that results in a 50% reduction in substrate phosphorylation (IC50) is calculated.
This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture : Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), are cultured.
-
Procedure :
-
Cells are pre-incubated with various concentrations of the test compound (this compound) or a vehicle control.
-
The cells are then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
-
The cell cultures are incubated for a specific period to allow for cytokine production and secretion.
-
-
Detection : The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The inhibitory effect of the compound on cytokine production is determined by comparing the cytokine levels in the compound-treated wells to the vehicle-treated, LPS-stimulated wells.
Mandatory Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: A simplified workflow of the this compound clinical trials in AECOPD patients.
References
Acumapimod: A Comparative Analysis Against Novel Inflammation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Acumapimod, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, against other novel anti-inflammatory agents. We present a comparative analysis of its in vitro and clinical performance with alternative p38 MAPK inhibitors and emerging NLRP3 inflammasome inhibitors. This document is intended to provide an objective resource, supported by experimental data, to inform research and development decisions in the field of inflammatory diseases.
Executive Summary
This compound (formerly BCT197) is an orally active and selective inhibitor of the p38 MAPK α and β isoforms, which are key regulators of the inflammatory response.[1] It has undergone Phase II clinical development for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[2] This guide compares this compound's potency and efficacy with Losmapimod and CHF6297, two other p38 MAPK inhibitors, and with a newer class of inflammation modulators, the NLRP3 inflammasome inhibitors, represented by Dapansutrile, ZYIL1, and NT-0796. The comparative data highlight the distinct mechanistic and performance characteristics of these agents.
Data Presentation
In Vitro Inhibitory Activity of p38 MAPK Inhibitors
| Compound | Target | IC50/pKi | Assay System |
| This compound | p38α | < 1 µM[2][3] | Enzyme Assay |
| TNF-α release | 115 nM[4] | ex vivo LPS-induced human whole blood | |
| Losmapimod | p38α | pKi = 8.1 | Ligand-displacement fluorescence polarization assay |
| p38β | pKi = 7.6 | Ligand-displacement fluorescence polarization assay | |
| TNF-α release | IC50 = 27 nM | LPS-stimulated human PBMCs | |
| CHF6297 | p38α | IC50 = 0.14 ± 0.06 nM | Enzyme Assay |
| IL-8 release | IC50 = 1.2 nM | BEAS-2B airway epithelial cells |
In Vitro Inhibitory Activity of NLRP3 Inflammasome Inhibitors
| Compound | Target | IC50 | Assay System |
| Dapansutrile (OLT1177) | NLRP3 Inflammasome (IL-1β release) | 1 nM | J774 macrophages |
| ZYIL1 (Usnoflast) | NLRP3 Inflammasome (IL-1β release) | 43 nM | Nigericin-mediated in isolated microglia cells |
| NLRP3 Inflammasome (IL-1β release) | 11 nM | Nigericin-mediated in THP-1 cells | |
| NLRP3 Inflammasome (IL-1β release) | 4.5 nM | ATP-mediated in hPBMCs | |
| NT-0796 | NLRP3 Inflammasome (cytokine production) | 6.8 nM | Human blood |
Clinical Efficacy of p38 MAPK Inhibitors in AECOPD
| Compound | Clinical Trial | Key Finding |
| This compound | NCT01332097 | Repeat-dose 75 mg showed a significant improvement in FEV1 vs. placebo at Day 8 (p=0.022). |
| Losmapimod | NCT01218126 | Did not cause a significant improvement in exercise tolerance or lung function. |
Mandatory Visualization
Signaling Pathways
Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: NLRP3 inflammasome activation and the point of inhibition.
Experimental Workflows
Caption: A generalized workflow for an in vitro p38 MAPK kinase assay.
Caption: Workflow for a cell-based LPS-induced cytokine release assay.
Experimental Protocols
In Vitro p38α MAPK Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human p38α MAPK.
Materials:
-
Recombinant active p38α MAPK (human)
-
Recombinant ATF2 protein (human) as substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
96-well plates
-
SDS-PAGE loading buffer
-
PVDF membrane
-
Primary antibody against phospho-ATF2 (Thr71)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader or imaging system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. A typical concentration range for testing is 0.1 nM to 10 µM.
-
Kinase Reaction Setup: In a 96-well plate, add 1 µL of the test compound at various concentrations or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Prepare a master mix containing the kinase assay buffer and recombinant active p38α MAPK. Add 24 µL of this kinase reaction mix to each well. Gently mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate/ATP mix containing recombinant ATF2 (final concentration ~1 µ g/reaction ) and ATP (final concentration 100 µM) in kinase assay buffer. Add 25 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.
-
Western Blot Analysis: a. Boil the samples at 95-100°C for 5 minutes. b. Load 20 µL of each sample onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-ATF2 (Thr71) overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of ATF2 phosphorylation at each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and plot the data to determine the IC50 value.
LPS-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the inhibitory effect of a test compound on the production of TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and L-glutamine
-
Ficoll-Paque
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in 96-well plates at a density of 1 x 10^6 cells/ml.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Pre-treat the cells with the test compound or vehicle (DMSO) for 30 minutes.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/ml.
-
Incubation: Incubate the plates for 16 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Acumapimod
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Acumapimod are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, aligning with standard laboratory safety practices for non-hazardous chemical waste.
This compound Safety and Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, as with any research compound, it is crucial to handle it with care and prevent its release into the environment.[1][2]
Key Safety Information:
| Parameter | Information | Source |
| Hazard Classification | Not classified as hazardous | Safety Data Sheet[2] |
| GHS Label Elements | None | Safety Data Sheet |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | Safety Data Sheet[1] |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | Safety Data Sheet[1] |
| Primary Routes of Exposure | Inhalation, ingestion, skin and eye contact | General Chemical Handling[2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard Laboratory Practice[2] |
| Environmental Precautions | Do not allow to enter sewers or surface/ground water | Safety Data Sheet[1] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of non-hazardous pharmaceutical and chemical waste in a research laboratory setting.
A. Disposal of Unused or Expired this compound (Solid Powder)
-
Waste Identification and Segregation :
-
Containerization :
-
Waste Collection :
B. Disposal of this compound Solutions
The disposal method for this compound solutions depends on the solvent used.
-
Aqueous Solutions :
-
Consult local regulations. If permitted, very dilute, small-quantity aqueous solutions may be disposable down the drain with a large volume of water.
-
If sewer disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container designated for "non-hazardous aqueous chemical waste" for professional disposal.[2]
-
-
Organic Solvent Solutions (e.g., in DMSO) :
-
These solutions must be disposed of as chemical waste.[2]
-
Segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated) in accordance with your institution's waste management guidelines.[2]
-
Collect the waste in a designated, compatible, and properly labeled solvent waste container.[2]
-
C. Decontamination and Disposal of Empty Containers
-
Triple Rinsing :
-
Thoroughly rinse the empty this compound container (e.g., vial, flask) three times with a suitable solvent in which this compound is soluble, such as ethanol (B145695) or acetone.[2]
-
This rinsate must be collected and disposed of as chemical waste in the appropriate solvent waste stream.[2]
-
-
Container Disposal :
-
After triple rinsing, deface or remove the original label to prevent misuse.[2]
-
The clean, empty container can typically be disposed of in the regular laboratory glass or solid waste stream.[2]
-
Always consult your institutional policies for final confirmation on the disposal of rinsed containers.[2]
-
Caption: Logical workflow for the proper disposal of this compound.
This compound's Mechanism of Action: p38 MAPK Signaling Pathway
This compound is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as stress and cytokines, and plays a key role in regulating inflammation. By inhibiting p38α, this compound can modulate the production of pro-inflammatory cytokines.
References
Essential Safety and Handling Protocols for Acumapimod
For researchers, scientists, and drug development professionals, ensuring the safe handling of investigational compounds like Acumapimod is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is crucial to follow standard laboratory safety protocols to minimize any potential risk.[1] The user is responsible for developing appropriate handling and personal protection methods based on the specific conditions of use.[1]
Hazard Identification and Classification
While this compound is not classified as hazardous, it is prudent to handle it with care as a compound with biological activity. The following ratings are provided for quick reference.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA Ratings (0-4) | 0 | 0 | 0 |
| HMIS-Ratings (0-4) | 0 | 0 | 0 |
| Source: Cayman Chemical Safety Data Sheet |
Personal Protective Equipment (PPE) as Best Practice
While the SDS for this compound states that no special personal protective equipment is required, it is best practice within a laboratory setting to utilize a baseline of PPE when handling any chemical compound. For compounds that could be hazardous, a comprehensive approach to PPE is recommended.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, aliquoting) | Safety glasses with side shields or face shield. | Disposable, latex-free, powder-free gloves. Double gloving is recommended. | Long-sleeved lab coat or disposable gown with tight-fitting cuffs. | A fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended if there is a risk of generating airborne particles. |
| Preparing Solutions (Dissolving, diluting) | Full-face shield or goggles in conjunction with a fluid-resistant mask to protect against splashes. | Disposable, latex-free, powder-free gloves. Change gloves every 30 minutes or immediately if compromised. | Long-sleeved, seamless, disposable gown with tight-fitting cuffs that closes in the back. | Not generally required if performed in a chemical fume hood. |
| General Laboratory Use | Safety glasses. | Single pair of gloves. | Lab coat. | Not required. |
Operational and Disposal Plans
Safe Handling and Storage
No special measures are required for the safe handling of this compound. Proper storage is crucial to maintain compound integrity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In Solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |
| In DMSO | -80°C | Up to 6 months |
| 4°C | Up to 2 weeks |
Emergency Procedures
In the event of an accidental release, the following steps should be taken:
-
Spill: For small spills, personal protective equipment is not required. The material should be picked up mechanically.
-
Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.
Disposal
All waste disposal of this compound must adhere to provincial and local regulations for hazardous waste management.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
